molecular formula C19H20N2O4 B557083 Fmoc-D-Dab-OH CAS No. 201484-12-0

Fmoc-D-Dab-OH

货号: B557083
CAS 编号: 201484-12-0
分子量: 340.4 g/mol
InChI 键: ZZDRDGKSMGGBDI-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Dab-OH is a protected, chiral amino acid derivative essential for solid-phase peptide synthesis (SPPS). Its primary research value lies in the controlled incorporation of the D-enantiomer of 2,4-diaminobutanoic acid (Dab) into peptide sequences. The Dab side chain provides a second amine functionality, protected with a Boc group in the related reagent Fmoc-D-Dab(Boc)-OH, allowing for selective deprotection and further modification to create complex or branched peptide architectures . This compound is particularly significant in antimicrobial peptide research. Diaminobutanoic acid is a key constituent of last-line defense polymyxin antibiotics, and its D-configuration helps confer stability against proteolytic degradation . Researchers utilize this compound to systematically study the structure-activity relationship (SAR) of polymyxin lipopeptides, investigating how subtle changes in the Dab residue's side chain length and charge influence the molecule's ability to penetrate the outer membrane of multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii . The insights gained from such studies are critical for the rational design of novel antimicrobial lipopeptides with improved efficacy and potentially reduced toxicity, addressing the urgent global health threat of antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427161
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201484-12-0
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Dab-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Dab-OH, a crucial building block in modern peptide chemistry. This document will delve into its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Introduction to this compound

This compound is the shorthand for Nα-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid. It is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. The "D" in its name signifies that it is the D-enantiomer, the mirror image of the more common L-amino acids. This D-configuration is strategically important as it can confer resistance to enzymatic degradation in peptides, a desirable trait for therapeutic drug candidates.

In practical applications, particularly in solid-phase peptide synthesis, the side-chain amine of Dab is typically protected to prevent unwanted side reactions. Therefore, the most commonly utilized form of this reagent is Fmoc-D-Dab(Boc)-OH , where the gamma-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This dual-protection scheme, with the base-labile Fmoc group on the alpha-amino group and the acid-labile Boc group on the side chain, allows for orthogonal deprotection strategies, which are fundamental to the controlled, stepwise synthesis of complex peptides.[2] Throughout this guide, "this compound" will primarily refer to this side-chain protected version, Fmoc-D-Dab(Boc)-OH, unless otherwise specified.

Chemical Structure and Properties

The chemical structure of Fmoc-D-Dab(Boc)-OH is characterized by the diaminobutyric acid core, the Fmoc protecting group at the α-amino position, and the Boc protecting group on the γ-amino side chain.

Chemical Structure of Fmoc-D-Dab(Boc)-OH:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Step-by-Step Procedure
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes. [3] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). [3]3. Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. [4] * Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid. [4] * Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The success of peptide synthesis is evaluated based on several quantitative parameters. The following tables summarize the expected performance metrics for SPPS and the analytical data for the final peptide product.

Expected Performance in Solid-Phase Peptide Synthesis
ParameterExpected Efficiency/PurityMonitoring MethodReference
Coupling Efficiency>99%Kaiser Test (Ninhydrin Test)[5]
Fmoc Deprotection Efficiency>99%UV absorbance of the fulvene-piperidine adduct at ~301 nm[5]
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 70-90%Analytical RP-HPLC[5]
Final Purity (Post-Purification)>95-98%Analytical RP-HPLC and Mass Spectrometry[5]
Analytical Characterization of the Final Peptide
Analytical TechniquePurposeTypical ResultsReference
Reverse-Phase HPLC (RP-HPLC) Purity determination and quantificationA single major peak with >95% purity[6]
Mass Spectrometry (MS) Molecular weight verificationObserved mass matches the calculated theoretical mass[5]

Conclusion

This compound, particularly in its Boc-protected form, is an invaluable reagent for researchers, scientists, and drug development professionals engaged in peptide synthesis. Its unique structural features, including the D-configuration and the orthogonally protected side chain, enable the creation of novel peptides with enhanced therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in the synthesis of a wide range of peptide-based molecules. As with any chemical synthesis, optimization of the described protocols may be necessary depending on the specific peptide sequence and desired outcome.

References

An In-depth Technical Guide to Fmoc-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fmoc-D-Dab(Boc)-OH in Modern Peptide Synthesis

Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Boc)-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a D-stereoisomer and orthogonal protecting groups, allows for the construction of complex peptide architectures with enhanced stability and novel functionalities.[1]

The core structure is D-2,4-diaminobutyric acid (D-Dab), which possesses two amine functionalities: the α-amino group at the chiral center and the γ-amino group on the side chain. In synthetic applications, particularly Fmoc-based SPPS, selective protection of these amines is essential to direct the formation of peptide bonds and prevent unwanted side reactions.[2][3] Fmoc-D-Dab(Boc)-OH is designed for this purpose:

  • Fmoc Group (Nα-protection): The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group.[] It is stable under acidic conditions but is efficiently removed using a secondary amine, typically a solution of 20% piperidine in DMF, allowing for sequential peptide chain elongation.[5][6]

  • Boc Group (Nγ-protection): The acid-labile tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][7]

This orthogonal protection scheme is fundamental to its utility, enabling the selective deprotection and modification of either the N-terminus or the side chain.[1] The D-configuration of the amino acid can impart increased resistance to proteolytic degradation and influence the conformational properties of the final peptide, which is a valuable attribute in therapeutic peptide design.[1]

Core Properties of Fmoc-D-Dab(Boc)-OH

The physical and chemical properties of Fmoc-D-Dab(Boc)-OH are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid[1]
Synonyms Fmoc-D-Dab(Boc)-OH, Nα-Fmoc-Nγ-Boc-D-2,4-diaminobutyric acid[8]
CAS Number 125238-99-5[8][9]
Molecular Formula C₂₄H₂₈N₂O₆[8]
Molecular Weight 440.49 g/mol [8]
Appearance White to off-white powder/solid[10]
Purity ≥97.0% (HPLC)[11]
Melting Point 111-113 °C[10]
Optical Activity [α]20/546 −14.5±1°, c = 1% in methanol[11]
Solubility Soluble in DMSO, slightly soluble in methanol, slightly soluble in water.[10][12]
Storage Conditions 2-8°C, dry, dark environment[10][11]

Mechanism of Action in Peptide Synthesis

The "mechanism of action" for Fmoc-D-Dab(Boc)-OH refers to its chemical behavior during the coupling step of solid-phase peptide synthesis. It does not act as a signaling molecule but as a structural precursor. The fundamental process is the formation of an amide (peptide) bond between the carboxylic acid of Fmoc-D-Dab(Boc)-OH and the free N-terminal amine of the growing peptide chain attached to the solid support.[13][14]

This reaction does not proceed spontaneously. It requires the "activation" of the carboxylic acid to transform the hydroxyl group into a better leaving group, thereby making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[3][15]

A common activation method involves the use of uronium/aminium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

The generalized mechanism proceeds as follows:

  • Activation: The coupling reagent (e.g., HBTU) reacts with the carboxylate of Fmoc-D-Dab(Boc)-OH to form a highly reactive O-acylisourea intermediate. In the presence of additives like HOBt (Hydroxybenzotriazole), this is rapidly converted to an active ester (e.g., HOBt-ester), which is less prone to side reactions like racemization.[5][14]

  • Coupling (Acylation): The free primary amine of the resin-bound peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-D-Dab(Boc)-OH active ester.[13]

  • Peptide Bond Formation: The tetrahedral intermediate collapses, expelling the leaving group (e.g., HOBt) and forming a stable amide bond. This lengthens the peptide chain by one residue.[13]

G A Fmoc-D-Dab(Boc)-OH (Carboxylic Acid) C Activated Intermediate (Highly Reactive Ester) A->C Activation B Coupling Reagent (e.g., HATU, HBTU) + Base (DIPEA) B->C E New Peptide Bond Formed (Chain Extended) C->E Nucleophilic Attack D Resin-Bound Peptide (Free N-terminal Amine) D->E

Mechanism of peptide bond formation.

Experimental Protocols

The following is a standard protocol for a single coupling cycle of Fmoc-D-Dab(Boc)-OH during manual Fmoc-SPPS on a 0.1 mmol scale.

4.1 Materials and Reagents

  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid (100-200 mesh, ~0.1 mmol loading).

  • Amino Acid: Fmoc-D-Dab(Boc)-OH.

  • Solvents: High-purity N,N-dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HBTU or HATU.

  • Activation Base: N,N-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Qualitative Monitoring: Kaiser test kit or TNBS test.

4.2 Protocol: Single Coupling Cycle

This protocol assumes the synthesis is proceeding and the N-terminal Fmoc group of the peptide-resin has just been removed.

Step 1: Resin Preparation & Swelling

  • If starting, place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[16][17]

  • If continuing a synthesis, the resin should already be swollen. Ensure the previous Fmoc deprotection step is complete.

Step 2: Fmoc Deprotection

  • Drain the solvent from the reaction vessel.

  • Add 20% piperidine in DMF (approx. 10 mL per gram of resin).[18]

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6 times), IPA (2 times), and finally DMF (3 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents, 0.3 mmol, 132 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in DMF (~2 mL).

  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the amino acid solution. Vortex briefly. The solution may change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[18]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

Step 4: Washing

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

G Start Start Cycle: Peptide-Resin with N-terminal Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, IPA) Deprotection->Wash1 Coupling 4. Coupling (Add activated AA to resin) Wash1->Coupling Activation 3. AA Activation Fmoc-D-Dab(Boc)-OH + HATU/DIPEA in DMF Activation->Coupling Monitor 5. Monitor (Kaiser Test) Coupling->Monitor Monitor->Coupling Positive (Recouple) Wash2 6. Wash (DMF) Monitor->Wash2 Negative End End Cycle: Peptide-Resin (n+1) with N-terminal Fmoc Wash2->End End->Deprotection Next Cycle

Workflow for one SPPS coupling cycle.

This guide provides a foundational understanding of Fmoc-D-Dab(Boc)-OH, its properties, mechanism, and a practical protocol for its use. Researchers should note that while this protocol is robust, optimizations may be necessary depending on the specific peptide sequence and the scale of the synthesis.

References

The Cornerstone of Complex Peptides: A Technical Guide to Fmoc-D-Dab-OH in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for developing novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) stands out as a versatile and indispensable building block. This technical guide delves into the core principles of utilizing this compound in peptide synthesis, offering a comprehensive overview of its properties, detailed experimental protocols, and the strategic advantages it confers.

Core Principles: The Power of Orthogonal Protection

This compound is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid featuring a primary amine on its side chain. The utility of this compound in solid-phase peptide synthesis (SPPS) is primarily derived from its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the γ-amino group of the side chain is typically protected by the acid-labile tert-butyloxycarbonyl (Boc) group, resulting in Fmoc-D-Dab(Boc)-OH.[1]

This orthogonal protection is the linchpin of its versatility. The Fmoc group can be selectively removed with a mild base, typically piperidine, to allow for the elongation of the peptide backbone, while the Boc group remains intact.[2] Conversely, the Boc group is stable to the basic conditions of Fmoc deprotection but can be removed with a strong acid, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step.[1] This allows for the selective deprotection of the side-chain amine, enabling the synthesis of branched or cyclic peptides, or for the attachment of various moieties like fluorophores, chelating agents, or cytotoxic drugs.

Data Presentation: Performance Metrics in Peptide Synthesis

While specific quantitative data for the performance of Fmoc-D-Dab(Boc)-OH can be sequence-dependent, the following table summarizes the expected performance metrics based on well-established principles of Fmoc-based SPPS and data from the synthesis of peptides containing similar D-amino acids.[3]

Performance MetricExpected ValueKey Considerations
Coupling Efficiency >99%Dependent on coupling reagents, reaction time, and the steric hindrance of the preceding amino acid. For hindered couplings, more potent activating agents and longer reaction times may be necessary.
Crude Peptide Purity 70-90%Influenced by the success of each coupling and deprotection step. Common impurities can include deletion sequences (if coupling is incomplete) and byproducts from side-chain reactions.
Final Yield Good to ExcellentHighly dependent on the peptide length and sequence. The high stepwise efficiency of Fmoc-SPPS generally leads to good overall yields for longer peptides.
Common Impurities - Deletion sequences- Incomplete Boc deprotection- Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during final cleavageThe purity of the crude peptide is influenced by the stability of the side-chain protecting group and the efficiency of its removal. The use of scavengers during cleavage is crucial to minimize side reactions.[4]

Experimental Protocols

The following are detailed methodologies for the key steps in the incorporation of Fmoc-D-Dab(Boc)-OH into a peptide sequence via manual solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Materials: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), N,N-Dimethylformamide (DMF).

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

Fmoc Deprotection
  • Materials: 20% piperidine in DMF.

  • Protocol:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Dab(Boc)-OH
  • Materials: Fmoc-D-Dab(Boc)-OH, Coupling reagent (e.g., HBTU, HATU), N,N-Diisopropylethylamine (DIEA), DMF.

  • Protocol:

    • Activation: In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted. If the test is positive (blue beads), a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Dab(Boc)-OH may be necessary.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Deprotection
  • Materials: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).

  • Protocol:

    • Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the Dab side chain.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Mandatory Visualizations

The following diagrams illustrate key workflows and principles in the application of this compound in peptide synthesis.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-D-Dab(Boc)-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final Amino Acid Peptide Purified Peptide Cleave->Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Orthogonal_Protection cluster_backbone Backbone Elongation cluster_sidechain Side-Chain Modification / Final Deprotection Start Fmoc-D-Dab(Boc)-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Base: Piperidine) Start->Fmoc_Deprotection Selective Removal Boc_Deprotection Boc Deprotection (Acid: TFA) Start->Boc_Deprotection Selective Removal Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling Coupling->Start Elongated Peptide Modification Side-Chain Modification Boc_Deprotection->Modification Modification->Start Modified Peptide

Caption: Orthogonal Protection Strategy of Fmoc-D-Dab(Boc)-OH.

References

The Chemistry and Application of Fmoc Protecting Groups in Amino Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributed to its unique base-lability, which facilitates an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data on synthesis and analysis, and a discussion of common challenges and mitigation strategies.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions while being readily cleaved by mild bases, most commonly piperidine.[1] This orthogonality is pivotal in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1] The key to the Fmoc group's functionality is the fluorenyl ring system, which renders the proton at the C9 position acidic, facilitating a β-elimination reaction in the presence of a base.[3]

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino group of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] Fmoc-OSu is often preferred as it tends to minimize the formation of dipeptide byproducts.[1]

Chemical Structure of an Fmoc-Protected Amino Acid

Caption: General structure of an N-α-Fmoc-protected amino acid.

Experimental Protocol: Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the synthesis of an Fmoc-amino acid using Fmoc-OSu.

Materials:

  • Amino acid

  • Fmoc-OSu (1.05 equivalents)

  • 10% aqueous sodium carbonate solution

  • Dioxane or acetone

  • Diethyl ether

  • Water

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[3]

  • Work-up: Dilute the reaction mixture with water.

  • Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.[3]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 1 M HCl.

  • Precipitation and Isolation: The Fmoc-amino acid will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The deprotection proceeds via a β-elimination mechanism.

Fmoc_Deprotection_Mechanism A Fmoc-NH-Peptide + Piperidine B Proton Abstraction at C9 of Fluorenyl Group A->B Base Attack C Formation of a Carbanion Intermediate B->C D β-Elimination C->D E Release of Free Amine (H2N-Peptide) + CO2 + Dibenzofulvene (DBF) D->E F DBF Trapping by Piperidine E->F Electrophilic DBF reacts with nucleophilic piperidine G Formation of Dibenzofulvene-Piperidine Adduct F->G

Caption: Mechanism of Fmoc deprotection by piperidine.[4]

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during SPPS.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF

  • Shaker or vessel for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4] Agitate the slurry for 1-3 minutes at room temperature.[4]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

  • Monitoring (Optional but Recommended): The completion of the deprotection can be monitored using a qualitative colorimetric test such as the Kaiser test, which detects the presence of free primary amines.[4]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc chemistry is the predominant strategy for modern SPPS due to its mild deprotection conditions and compatibility with a wide range of amino acids and linkers.[2] The process involves a repetitive cycle of deprotection, washing, coupling, and washing.

SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (Remove Deprotection Reagents) deprotection->wash1 coupling 3. Coupling (Add next Fmoc-Amino Acid + Coupling Reagents) wash1->coupling wash2 4. Washing (Remove Excess Reagents) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) cycle->cleavage Final Amino Acid Added end Purified Peptide cleavage->end

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is dependent on several factors, including the choice of coupling reagents, deprotection conditions, and the nature of the amino acid sequence.

Comparison of Common Coupling Reagents in Fmoc SPPS

The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[5]

Coupling ReagentClassRelative ReactivityAdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHighly efficient, especially for hindered couplings.Higher cost, potential for guanidinylation side reaction.
HBTU Uronium/Aminium SaltHighWidely used, good for standard couplings.[5]Less reactive than HATU; potential for guanidinylation.[5]
HCTU Uronium/Aminium SaltVery HighSimilar reactivity to HATU, often more cost-effective.[5]Potential for side reactions similar to other uronium salts.[5]
PyBOP Phosphonium SaltHighByproducts are non-carcinogenic; lower risk of guanidinylation.[5]Generally lower reactivity than uronium/aminium salts.[5]
DIC/Oxyma Carbodiimide/AdditiveModerateCost-effective, simple byproducts.[5]Slower reaction rates; potential for dehydration of Asn/Gln.[5]
Kinetics of Fmoc Deprotection with Different Bases

While piperidine is the standard, other bases have been investigated to address issues such as toxicity and side reactions. The rate of deprotection is dependent on the base and the specific amino acid.

Amino AcidDeprotection ReagentDeprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH 4-Methylpiperidine (4MP)~80>95>99
Piperazine (PP)~80>95>99
Piperidine (PZ)~80>95>99
Fmoc-L-Arginine(Pbf)-OH 4-Methylpiperidine (4MP)<40~70>90
Piperazine (PP)<40~70>90
Piperidine (PZ)<30~60~85
Data interpreted from graphical representations in the source.[1]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly problematic with proline as the second amino acid.

    • Mitigation: Use of 2-chlorotrityl chloride resin, which provides steric hindrance to reduce DKP formation.[6]

  • Aspartimide Formation: This can occur under both acidic and basic conditions, where the side chain of aspartic acid cyclizes to form a stable five-membered ring. This can lead to racemization and the formation of β-peptides.[7]

    • Mitigation: Addition of an agent like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to reduce aspartimide formation.[7]

  • Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization, particularly with sterically hindered residues.[3]

    • Mitigation: Use of coupling reagents known to suppress racemization (e.g., COMU) and careful control of base concentration and reaction times.[8]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection.

    • Mitigation: Use of chaotropic salts, switching to a more polar solvent like N-methylpyrrolidone (NMP), or employing microwave-assisted synthesis.[7]

Analytical Characterization of Fmoc-Amino Acids and Peptides

Rigorous analytical characterization is essential to ensure the quality and purity of Fmoc-protected amino acids and the final synthetic peptides.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of Fmoc-amino acids and the crude peptide product. Reversed-phase HPLC with UV detection (the fluorenyl group has a strong UV absorbance around 265-301 nm) is commonly used.[3][9]

  • Mass Spectrometry (MS): Mass spectrometry, particularly Electrospray Ionization (ESI-MS), is indispensable for confirming the molecular weight of the synthesized peptide.[10] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify any modifications or deletions.[11]

Physicochemical Properties of Standard Fmoc-Amino Acids

The physicochemical properties of Fmoc-amino acids are important for understanding their behavior during synthesis and purification.

Amino Acid3-Letter CodeMolecular Weight (Da) of Fmoc-Derivative (approx.)Hydropathy of Side Chain
AlanineAla311.3Hydrophobic
Arginine (Pbf)Arg648.8Hydrophilic
Asparagine (Trt)Asn596.7Hydrophilic
Aspartic acid (OtBu)Asp411.5Hydrophilic
Cysteine (Trt)Cys585.7Moderate
Glutamic acid (OtBu)Glu425.5Hydrophilic
Glutamine (Trt)Gln610.7Hydrophilic
GlycineGly297.3Hydrophobic
Histidine (Trt)His619.7Moderate
IsoleucineIle353.4Hydrophobic
LeucineLeu353.4Hydrophobic
Lysine (Boc)Lys468.5Hydrophilic
MethionineMet371.5Moderate
PhenylalaninePhe387.4Hydrophobic
ProlinePro337.4Hydrophobic
Serine (tBu)Ser383.4Hydrophilic
Threonine (tBu)Thr397.5Hydrophilic
Tryptophan (Boc)Trp526.6Hydrophobic
Tyrosine (tBu)Tyr459.5Moderate
ValineVal339.4Hydrophobic

Note: The exact molecular weight will vary slightly depending on the specific side-chain protecting group used.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a vast array of peptides. A thorough understanding of its chemistry, the nuances of protection and deprotection protocols, potential side reactions, and appropriate analytical techniques is crucial for researchers and drug development professionals to optimize synthesis strategies and obtain high-purity peptides for therapeutic and research applications. As peptide-based therapeutics continue to gain prominence, the mastery of Fmoc chemistry will remain a critical skill in the advancement of medicine and biotechnology.

References

A Technical Guide to Fmoc-D-Dab-OH and Its Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, the use of non-canonical amino acids is critical for the design of novel therapeutics with enhanced stability and functionality. Among these, Diaminobutyric acid (Dab) offers a unique scaffold for the introduction of side-chain modifications. This technical guide provides an in-depth overview of Fmoc-D-Dab-OH and its protected derivatives, focusing on their physicochemical properties and their application in solid-phase peptide synthesis (SPPS).

Physicochemical Data of Fmoc-D-Dab Derivatives

The nomenclature surrounding this compound can be ambiguous. It is crucial to distinguish between the unprotected form and its commonly used side-chain protected analogues. The following table summarizes the key quantitative data for the most relevant derivatives to ensure accurate compound selection and experimental planning.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound201484-12-0C₁₉H₂₀N₂O₄340.37
This compound Hydrochloride161420-87-7C₁₉H₂₁ClN₂O₄376.83
Fmoc-D-Dab(Boc)-OH125238-99-5C₂₄H₂₈N₂O₆440.49[1][2][3]
Boc-D-Dab(Fmoc)-OH131570-57-5C₂₄H₂₈N₂O₆440.5[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Dab(Boc)-OH is the most commonly utilized derivative in SPPS due to the orthogonal protection strategy it offers. The acid-labile Boc group on the side-chain amine remains intact during the base-catalyzed removal of the Nα-Fmoc group in each cycle of peptide elongation. This allows for the specific deprotection of the side chain at a later stage for further modification if required.

Standard SPPS Workflow

The incorporation of an Fmoc-protected amino acid, such as Fmoc-D-Dab(Boc)-OH, into a growing peptide chain on a solid support follows a well-established cyclical process. The diagram below illustrates the key stages of a single coupling cycle in Fmoc-based SPPS.

SPPS_Workflow Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection 1. Wash1 Washing (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling 3. Wash2 Washing (DMF) Coupling->Wash2 4. End Elongated Peptide-Resin (N-terminal Fmoc) Wash2->End 5.

A standard cycle of solid-phase peptide synthesis using Fmoc chemistry.

Experimental Protocols

The following protocols are generalized procedures for manual Fmoc-SPPS and can be adapted for automated synthesizers. Reagent equivalents are relative to the initial loading of the resin.

Resin Preparation and Swelling
  • Place the desired resin (e.g., Wang or Rink Amide resin) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

Nα-Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.[1][5]

  • Drain the deprotection solution.

  • Repeat the treatment with a fresh 20% piperidine/DMF solution for another 10-15 minutes to ensure complete removal of the Fmoc group.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

Amino Acid Coupling
  • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU, HBTU, or DIC/HOBt) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 30-120 minutes, depending on the coupling reagents and the specific amino acids involved.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[5]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and the resin linker. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information required for the successful application of this compound and its derivatives in peptide synthesis. Adherence to these protocols, with appropriate adjustments for specific sequences and scales, will facilitate the generation of high-quality, modified peptides for research and development.

References

The D-Configuration of Fmoc-D-Dab-OH: A Technical Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of Fmoc-D-Dab-OH, a cornerstone building block in modern peptide chemistry. A comprehensive understanding of its stereochemistry, physicochemical properties, and incorporation into synthetic peptides is crucial for the development of novel therapeutics with enhanced stability and biological activity. This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to empower researchers in their drug discovery endeavors.

Core Concepts: The Significance of the D-Configuration

In the realm of peptide science, the stereochemistry of amino acids is of paramount importance. While L-amino acids are the canonical building blocks of naturally occurring proteins, the incorporation of their D-enantiomers, such as in this compound, offers a strategic advantage in drug design. The "D" designation in this compound refers to the absolute configuration of the alpha-carbon, which is a mirror image of the naturally occurring L-form. This seemingly subtle change has profound implications for the resulting peptide's properties.

Peptides constructed with D-amino acids exhibit significantly increased resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. Furthermore, the introduction of D-amino acids can induce unique conformational constraints on the peptide backbone, leading to novel secondary structures and potentially altered binding affinities and specificities for biological targets.

This compound, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative. The presence of two amine groups, orthogonally protected by the base-labile Fmoc group at the α-amine and the acid-labile Boc group at the γ-amine, allows for selective chemical modifications and the synthesis of complex peptide architectures, including branched and cyclic peptides.

Data Presentation: Physicochemical Properties of Fmoc-D-Dab(Boc)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Boc)-OH is essential for its effective use in solid-phase peptide synthesis (SPPS). The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97.0%
Melting Point 123 - 140 °C[1]
Optical Activity [α]20/546 −14.5±1°, c = 1% in methanol
Solubility Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM); slightly soluble in water.[2]
Storage Conditions 2-8°C

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials and Reagents:
  • Fmoc-D-Dab(Boc)-OH

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

  • Kaiser test kit

Protocol:
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (of the resin or the growing peptide chain):

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor the reaction progress. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling for an additional hour.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Signaling Pathway and Visualization: Mechanism of Action of D-Dab Containing Antimicrobial Peptides

The D-configuration of diaminobutyric acid is a hallmark of several potent antimicrobial peptides, most notably the polymyxin class of antibiotics. These peptides are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their mechanism of action involves a direct interaction with the bacterial cell envelope, leading to membrane disruption and cell death.

The initial step is an electrostatic interaction between the positively charged D-Dab residues of the polymyxin and the negatively charged phosphate groups of Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. The hydrophobic tail of the polymyxin then inserts into the outer membrane, causing disorganization and increased permeability. This allows the peptide to traverse the outer membrane and access the inner cytoplasmic membrane. The interaction with the inner membrane leads to further disruption of its integrity, leakage of intracellular contents, and ultimately, bacterial cell death.

Polymyxin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner (Cytoplasmic) Membrane cluster_cytoplasm Cytoplasm Polymyxin Polymyxin LPS Lipopolysaccharide (LPS) Phosphate Groups Polymyxin->LPS:head Electrostatic Interaction Cations Mg²⁺, Ca²⁺ Polymyxin->Cations Displacement Disrupted_OM Disrupted Outer Membrane Polymyxin->Disrupted_OM Insertion & Disruption LPS:phosphate->Cations Stabilization Inner_Membrane Phospholipid Bilayer Disrupted_OM->Inner_Membrane Translocation Leakage Leakage of Intracellular Contents Inner_Membrane->Leakage Permeabilization Cell_Death Cell Death Leakage->Cell_Death Leads to

References

An In-Depth Technical Guide to N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric Acid: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid (Fmoc-D-Dab(Boc)-OH), a crucial non-proteinogenic amino acid derivative utilized in the synthesis of peptides with enhanced stability and unique functionalities. Its orthogonal protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group at the gamma-amino position, allow for selective deprotection and subsequent modification, making it an invaluable tool in the construction of complex peptide architectures.[1]

Core Features and Properties

N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid is a white powder at room temperature.[2] Its unique structure, featuring two distinct protecting groups, is central to its utility in solid-phase peptide synthesis (SPPS).[3] This arrangement allows for the selective removal of the Fmoc group to enable peptide chain elongation, while the Boc group remains intact to protect the side-chain amine. This side-chain amine can later be deprotected under acidic conditions for further functionalization, such as branching or conjugation.[1]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.5 g/mol
Appearance White powder
Purity ≥ 99% (HPLC)
Melting Point 123 - 140 °C
Storage Conditions 0 - 8 °C
CAS Number 131570-57-5

Key Applications in Research and Development

The primary application of Fmoc-D-Dab(Boc)-OH lies in its role as a building block in peptide synthesis , particularly for the development of therapeutic peptides.[3] Its incorporation can enhance the stability and solubility of the resulting peptides.[3] Furthermore, it is employed in drug development to create novel drug candidates with improved bioavailability and targeted action.[3] The versatile nature of this compound also extends to bioconjugation , where it facilitates the attachment of biomolecules to drugs or imaging agents, and in cancer therapeutics research for the design of more selective anticancer agents.

Experimental Protocols

The following sections detail the methodologies for the key experimental procedures involving N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-Dab(Boc)-OH into a peptide chain via Fmoc-based SPPS follows a cyclical process of deprotection, coupling, and washing.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][5]

  • Drain the DMF.[5]

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[4][6]

  • Agitate the mixture for 5-10 minutes at room temperature.[7]

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[7]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-dibenzofulvene adduct.[6][7]

  • A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).[7]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid (3-5 equivalents) and a coupling activator such as Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.[7]

  • Add a coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3-5 equivalents), to the amino acid solution to pre-activate it.[7]

  • Immediately add the activated amino acid solution to the resin.[7]

  • Agitate the mixture at room temperature for 1-2 hours.[7]

  • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.[7]

4. Washing:

  • Drain the coupling solution.[7]

  • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.[7]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection of the Gamma-Amine (Boc Removal)

Once the peptide chain is fully assembled, the Boc group on the D-diaminobutyric acid side chain can be selectively removed if further functionalization is desired.

  • Suspend the peptide-resin in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v TFA/DCM).[6]

  • Shake the mixture at room temperature for 30-60 minutes.

  • Filter the resin and wash it thoroughly with DCM.[6]

  • Neutralize the resin with a solution of 5% (v/v) diisopropylethylamine (DIPEA) in DCM.[6]

Final Cleavage and Deprotection

After the complete peptide sequence is synthesized, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.[4]

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[7]

  • Incubate at room temperature for 2-4 hours with occasional swirling.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[4]

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash to obtain the final product.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involving N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid.

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-D-Dab(Boc)-OH (DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Dab(Boc)-OH.

Orthogonal_Deprotection Start Peptide-Resin with Fmoc-D-Dab(Boc)-OH Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Start->Fmoc_Removal Boc_Removal Boc Removal (Acid, e.g., TFA) Start->Boc_Removal Chain_Elongation Peptide Chain Elongation Fmoc_Removal->Chain_Elongation Side_Chain_Func Side-Chain Functionalization Boc_Removal->Side_Chain_Func

Caption: Orthogonal deprotection strategy of Fmoc-D-Dab(Boc)-OH.

References

Fmoc-D-Dab-OH: A Cornerstone Building Block in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide chemistry, the strategic incorporation of non-canonical amino acids is a pivotal approach to designing therapeutic peptides with enhanced efficacy, stability, and novel functionalities. Among these specialized building blocks, N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) and its side-chain protected form, Fmoc-D-Dab(Boc)-OH, have emerged as critical reagents. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its chemical properties, applications, and optimized experimental protocols.

Core Concepts: The Strategic Advantage of this compound

Fmoc-D-Dab(Boc)-OH is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. Its utility in solid-phase peptide synthesis (SPPS) is primarily attributed to two key features: the D-configuration of its alpha-carbon and the orthogonal protection strategy afforded by the Fmoc and Boc protecting groups.[1]

The D-configuration imparts significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This enhanced proteolytic stability translates to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.[3] Furthermore, the incorporation of D-amino acids can induce specific secondary structures, such as β-turns, influencing the peptide's conformational properties and its binding affinity to biological targets.[2]

The orthogonal protection scheme is central to its versatility. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation.[1] In contrast, the tert-butyloxycarbonyl (Boc) group protecting the γ-amino group of the side chain is stable to bases but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[1] This orthogonality enables selective deprotection of the side chain, opening avenues for:

  • Branched Peptide Synthesis: The γ-amino group can serve as an attachment point for another peptide chain or other molecular entities.

  • On-Resin Cyclization: Formation of lactam bridges by coupling the γ-amino group with a side-chain carboxyl group of another amino acid residue (e.g., Asp or Glu) to create cyclic peptides with constrained conformations.[4]

  • Post-Synthesis Modification: The selective deprotection of the Boc group allows for the specific labeling of the γ-amino group with reporter molecules, such as fluorescent dyes or biotin.

Quantitative Data on Peptide Synthesis Performance

The efficiency of incorporating Fmoc-D-Dab(Boc)-OH into a peptide sequence is comparable to other standard Fmoc-protected amino acids, although sequence-dependent variations can occur. High-purity Fmoc-D-Dab(Boc)-OH is crucial for achieving optimal coupling efficiencies and minimizing side reactions, ultimately leading to higher crude peptide purity and final yield.[5]

While direct head-to-head comparative studies are limited in publicly available literature, the following tables provide an extrapolated overview of expected performance based on established principles of Fmoc-SPPS.

ParameterFmoc-D-Dab(Boc)-OHFmoc-L-Dab(Boc)-OHFmoc-D-Lys(Boc)-OHNotes
Typical Coupling Efficiency >99%>99%>99%Highly dependent on the coupling reagent, reaction time, and the nature of the N-terminal amino acid of the growing peptide chain.
Crude Peptide Purity (HPLC) 70-90%70-90%75-95%Purity is sequence-dependent. The milder conditions of Fmoc-SPPS generally lead to fewer side products.[6]
Final Yield (after purification) Good to ExcellentGood to ExcellentGood to ExcellentFinal yield is highly dependent on the peptide sequence, length, and purification efficiency. For longer peptides, high stepwise coupling efficiency is critical for a good overall yield.[6]

Table 1: Comparative Performance of Fmoc-D-Dab(Boc)-OH in SPPS.

Coupling ReagentClassRelative SpeedPurity/EfficiencyKey Considerations
HATU/HBTU Uronium/AminiumVery FastVery HighHighly efficient for sterically hindered couplings. Preferred for rapid protocols.[7]
PyBOP Phosphonium SaltFastHighEfficient reagent, but the byproduct (HMPA) is a suspected carcinogen.
DIC/OxymaPure® Carbodiimide/AdditiveModerateHighCost-effective and provides good suppression of racemization. OxymaPure® is a safer alternative to HOBt.[]

Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing a D-Dab residue.

Materials and Reagents
  • Fmoc-D-Dab(Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/OxymaPure®)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Protocol 1: Standard SPPS Cycle for Fmoc-D-Dab(Boc)-OH Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-D-Dab(Boc)-OH to a growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Visualization

The unique properties of this compound make it a valuable tool in the development of novel peptide therapeutics, particularly in the areas of antimicrobial and cyclic peptides.

Antimicrobial Peptides

The incorporation of D-Dab enhances the stability of antimicrobial peptides (AMPs) against bacterial proteases. The cationic nature of the diaminobutyric acid side chain at physiological pH is also crucial for the initial electrostatic interaction with the negatively charged bacterial membrane, a key step in the mechanism of action of many AMPs.

Antimicrobial_Peptide_Action cluster_workflow Mechanism of D-Dab Containing Antimicrobial Peptide Peptide D-Dab Containing Antimicrobial Peptide Interaction Electrostatic Interaction Peptide->Interaction Initial Binding Membrane Bacterial Cell Membrane (-ve charge) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Conformational Change & Insertion Lysis Cell Lysis Disruption->Lysis Pore Formation

Mechanism of a D-Dab containing antimicrobial peptide.
Lactam-Bridged Cyclic Peptides

Fmoc-D-Dab(Boc)-OH is instrumental in the synthesis of cyclic peptides through the formation of a lactam bridge. This is achieved by coupling the deprotected γ-amino group of a D-Dab residue with the side-chain carboxyl group of an Asp or Glu residue within the same peptide sequence. This cyclization imparts conformational rigidity, which can lead to increased receptor binding affinity and selectivity.[4]

Lactam_Bridge_Formation cluster_workflow On-Resin Lactam Bridge Formation Start Linear Peptide on Resin with Fmoc-D-Dab(Boc)-OH and Fmoc-Asp(OtBu)-OH Step1 Selective Deprotection of Boc and OtBu groups Start->Step1 Step2 On-Resin Cyclization (Coupling of side chains) Step1->Step2 Step3 Cleavage from Resin & Global Deprotection Step2->Step3 End Cyclic Peptide Step3->End

Workflow for synthesizing a lactam-bridged cyclic peptide.
Peptide Drug Discovery Workflow

The synthesis of novel peptides using building blocks like this compound is a critical step in the broader drug discovery and development pipeline.

Drug_Discovery_Workflow cluster_discovery Peptide Drug Discovery Pipeline Target Target Identification & Validation Design Peptide Design & Lead Identification Target->Design Synthesis Peptide Synthesis (incorporating this compound) Design->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Optimization->Synthesis Preclinical Preclinical Studies (In Vivo Efficacy & Toxicology) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for peptide drug discovery.

Conclusion

This compound and its side-chain protected derivatives are indispensable tools in modern peptide chemistry. Their ability to confer proteolytic resistance, modulate peptide conformation, and serve as a versatile scaffold for branched and cyclic peptide synthesis makes them highly valuable for the development of next-generation peptide therapeutics. A thorough understanding of their chemical properties and the optimization of their incorporation into peptide sequences are key to unlocking their full potential in drug discovery and biomedical research. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

Fmoc-D-Dab-OH: A Comprehensive Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-2,4-diaminobutyric acid hydrochloride (Fmoc-D-Dab-OH) is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern biochemical research and drug discovery. Its unique structural features, including the D-configuration of the chiral center and a reactive primary amine on its side chain, offer strategic advantages for the synthesis of novel peptides and peptidomimetics with enhanced biological properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the side-chain amine provides a versatile handle for a wide array of chemical modifications.

This technical guide provides an in-depth overview of the general applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective utilization in the laboratory.

Core Applications in Biochemical Research

The versatility of this compound stems from its utility as a multifunctional building block in peptide chemistry. The primary applications include:

  • Synthesis of Peptides with Enhanced Proteolytic Stability: The incorporation of D-amino acids, such as D-Dab, into peptide sequences renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased stability is crucial for the development of peptide-based therapeutics with improved in vivo half-lives.[1]

  • Construction of Branched and Cyclic Peptides: The side-chain amine of D-Dab serves as a convenient point for chain branching or cyclization.[3] By employing orthogonal protecting groups on the side chain, such as tert-butyloxycarbonyl (Boc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde), selective deprotection and subsequent elongation or intramolecular cyclization can be achieved.[4] These complex peptide architectures are often associated with enhanced receptor binding affinity and specificity.

  • Development of Antimicrobial Peptides (AMPs): The cationic nature of the diaminobutyric acid side chain at physiological pH is a key feature in many antimicrobial peptides.[5] These peptides often exert their activity by disrupting the integrity of bacterial cell membranes. The D-configuration can further enhance their efficacy by increasing their resistance to bacterial proteases.[2]

  • Creation of Peptide-Drug Conjugates (PDCs) and Bioconjugates: The side-chain amine of D-Dab provides a nucleophilic handle for the attachment of various molecules, including small molecule drugs, fluorescent probes, or biotin tags.[6] This enables the targeted delivery of cytotoxic agents to cancer cells or the development of diagnostic tools for studying biological processes.

Data Presentation: A Comparative Analysis

The choice of protecting group for the side chain of this compound is critical for the successful synthesis of the target peptide. The following table summarizes a comparative analysis of crude peptide purity and overall yield for a model hexapeptide synthesized using different protected L-Dab derivatives, which provides valuable insights applicable to D-Dab synthesis.

Fmoc-Dab DerivativeCrude Peptide Purity (%)Overall Yield (%)Major Side Product (%)Notes
Fmoc-L-Dab(Me,Ns)-OH9285<1 (Unidentified)The nosyl (Ns) group offers orthogonal protection but requires specific deprotection conditions.
Fmoc-L-Dab(Boc)-OH85783 (Acylation of Dab side chain)The Boc group is acid-labile and can be removed during the final cleavage step.
Fmoc-L-Dab(Mtt)-OH82755 (Premature Mtt deprotection)The Mtt group is highly acid-labile and can be selectively removed on-resin.
Fmoc-L-Dab(Alloc)-OH88802 (Incomplete deprotection)The Alloc group is removed by palladium catalysis, offering excellent orthogonality.

Data adapted from a comparative study on L-Dab derivatives, which is illustrative of the trends expected for D-Dab derivatives.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dab(Boc)-OH

This protocol outlines the manual incorporation of an Fmoc-D-Dab(Boc)-OH residue into a peptide chain on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Dab(Boc)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Side-Chain Deprotection and Modification

This protocol describes the selective removal of the ivDde protecting group from a D-Dab residue and subsequent labeling with a fluorescent dye.

Materials:

  • Peptide-resin containing an Fmoc-D-Dab(ivDde)-OH residue

  • 2% (v/v) Hydrazine in DMF

  • Fluorescent dye with a carboxylic acid handle (e.g., 5(6)-Carboxyfluorescein)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, DCM

Procedure:

  • ivDde Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 2% hydrazine in DMF for 3 minutes.

    • Drain and repeat the hydrazine treatment twice.

    • Wash the resin thoroughly with DMF.

  • Fluorescent Labeling:

    • In a separate vessel, dissolve the carboxy-fluorescein (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activated dye solution to the resin.

    • Agitate for 4-6 hours at room temperature.

    • Drain and wash the resin with DMF and DCM.

  • Cleavage and Purification: Proceed with the cleavage and purification as described in Protocol 1.

Mandatory Visualizations

Logical Relationships and Workflows

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeat n times) cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection cleavage Cleavage from Resin & Global Deprotection (TFA) wash2->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

side_chain_modification cluster_deprotection Side-Chain Deprotection cluster_modification Side-Chain Modification cluster_final Final Processing start Peptide on Resin with Fmoc-D-Dab(ivDde)-OH deprotect Selective ivDde Removal (2% Hydrazine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 conjugate Conjugate Molecule (e.g., Drug, Dye) wash1->conjugate wash2 Wash (DMF, DCM) conjugate->wash2 cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave purify Purification cleave->purify

Caption: Experimental workflow for on-resin side-chain modification of a D-Dab containing peptide.

Signaling Pathways

am_pathway cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences amp Antimicrobial Peptide (with D-Dab) binding Electrostatic Binding amp->binding membrane Bacterial Cell Membrane (Anionic Phospholipids) insertion Hydrophobic Insertion binding->insertion pore Pore Formation / Membrane Permeabilization insertion->pore leakage Ion Leakage & Metabolite Efflux pore->leakage depolarization Membrane Depolarization leakage->depolarization death Bacterial Cell Death depolarization->death

Caption: Simplified mechanism of action for antimicrobial peptides containing D-Dab.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and biologically active peptides. Its strategic incorporation allows for the enhancement of proteolytic stability, the creation of unique peptide architectures, and the development of targeted therapeutics and diagnostic agents. By understanding the principles of its application and optimizing experimental protocols, researchers can effectively leverage this compound to advance the frontiers of biochemical research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Dab-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research, therapeutic, and diagnostic applications. This protocol provides a detailed, step-by-step guide for the incorporation of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) into a peptide sequence. The inclusion of D-amino acids like D-Dab can significantly enhance peptide stability against proteolytic degradation.

To prevent unwanted side-chain reactions and peptide branching, the γ-amino group of D-Dab must be protected with a group that is orthogonal to the acid-labile side-chain protecting groups of other amino acids and the base-labile α-amino Fmoc group. The most common strategy, and the one detailed herein, is the use of a tert-butyloxycarbonyl (Boc) group for the side-chain protection. Therefore, the building block used throughout this protocol is Fmoc-D-Dab(Boc)-OH .

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing a D-Dab residue on a Wang resin, which will yield a peptide with a C-terminal carboxylic acid.

Resin Selection and Preparation

The choice of resin determines the C-terminal functionality of the final peptide. Wang resin is used for C-terminal acids, while Rink Amide resin is suitable for C-terminal amides.[1][2]

Protocol 1.1: Loading of the First Amino Acid (Fmoc-D-Dab(Boc)-OH) onto Wang Resin

  • Resin Swelling: Place Wang resin (1.0 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF) (10-15 mL) for at least 30 minutes with gentle agitation.[3]

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-D-Dab(Boc)-OH (3 eq. relative to resin loading), HOBt (3 eq.), and HCTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[3]

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, drain the coupling solution and add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

  • Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of dried resin with 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Peptide Chain Elongation Cycle

The following steps are repeated for each subsequent amino acid in the peptide sequence.

Protocol 2.1: Fmoc Group Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.[3] Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Protocol 2.2: Amino Acid Coupling

  • Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq. relative to resin loading) with a coupling reagent like HCTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.[3]

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[4]

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The cycle (Protocol 2.1 and 2.2) can now be repeated for the next amino acid.

Cleavage and Global Deprotection

This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from D-Dab.

Protocol 3.1: Cleavage from Resin

  • Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using the deprotection protocol (2.1).

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 4 hours.[5] Any residual DMF can inhibit the cleavage reaction.[5]

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture for most peptides, including those with Dab(Boc), is Reagent K or a simpler TFA/TIS/H₂O mixture.[6]

    • TFA/TIS/H₂O Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the cations generated during deprotection.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube. Add 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether 2-3 more times, and dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Protocol 4.1: Purification and Analysis

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is commonly used as the mobile phase with a C18 column.[9]

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

  • Lyophilization: Fractions with the desired purity (>95%) are pooled, frozen, and lyophilized to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis protocol.

Table 1: Reagents and Conditions for SPPS Steps

StepReagent(s)Equivalents (rel. to resin)SolventTimeTemp.
Resin Loading Fmoc-D-Dab(Boc)-OH, HCTU, DIPEA3 / 2.9 / 6DMF2-4 hRT
Fmoc Deprotection Piperidine20% (v/v) solutionDMF5 + 15 minRT
AA Coupling Fmoc-AA-OH, HCTU, DIPEA3 / 2.9 / 6DMF30-60 minRT
Cleavage TFA / TIS / H₂O95:2.5:2.5 (v/v/v)-2-3 hRT

Table 2: Expected Yield and Purity

ParameterExpected Efficiency / PurityMonitoring / Analysis Method
Coupling Efficiency > 99%Kaiser (Ninhydrin) Test
Fmoc Deprotection > 99%UV-Vis of Fulvene Adduct
Crude Peptide Purity 70-90% (Sequence Dependent)Analytical RP-HPLC
Final Purity > 95-98%Analytical RP-HPLC & Mass Spectrometry

Mandatory Visualization

The following diagram illustrates the cyclical workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow start Start: Swell Resin load 1. Load First AA (Fmoc-D-Dab(Boc)-OH) start->load Prepare Support end_node Final Peptide deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple Next Fmoc-AA (HCTU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 decision Last AA? wash2->decision last_deprotect Final Fmoc Deprotection cleave 4. Cleave & Deprotect (TFA/TIS/H2O) last_deprotect->cleave purify 5. Purify & Analyze (RP-HPLC, MS) cleave->purify purify->end_node decision->deprotect No decision->last_deprotect Yes

Caption: Workflow for Fmoc-D-Dab(Boc)-OH Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for Fmoc-D-Dab(Boc)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling of Fmoc-D-Dab(Boc)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) in solid-phase peptide synthesis (SPPS). This document covers the selection of appropriate coupling reagents, with a focus on HATU and HBTU, detailed experimental protocols, and strategies to mitigate common side reactions.

Introduction

Fmoc-D-Dab(Boc)-OH is a crucial building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its orthogonal protecting groups, the base-labile Fmoc group on the α-amino position and the acid-labile Boc group on the γ-amino group, allow for selective deprotection and functionalization, enabling the construction of intricate peptide architectures.[1] The D-configuration of the amino acid can also impart unique conformational properties and biological activities to the final peptide.[1]

The efficiency of incorporating Fmoc-D-Dab(Boc)-OH into a growing peptide chain is highly dependent on the choice of coupling reagent and reaction conditions. Due to the steric hindrance posed by the bulky protecting groups, potent activating agents are often required to achieve high coupling yields and minimize side reactions. This guide focuses on two commonly used and highly effective coupling reagents: HATU and HBTU.

Coupling Reagents: A Comparative Overview

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly efficient aminium-based coupling reagents widely used in SPPS.[3][4] While both are effective, they exhibit differences in reactivity and performance, particularly with sterically hindered amino acids.

HATU is generally considered the more reactive of the two.[3][5] This increased reactivity is attributed to the formation of a more reactive OAt-active ester intermediate, which can more readily overcome the steric hindrance associated with bulky amino acids.[5] This often translates to higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[5]

HBTU , while still a very effective coupling reagent, may require longer reaction times or double coupling to achieve the same efficiency as HATU for sterically demanding couplings.[5] However, it is a more cost-effective option and is suitable for many standard coupling reactions.

Quantitative Data Comparison

Direct head-to-head quantitative data for the coupling of Fmoc-D-Dab(Boc)-OH is not extensively published. However, data from studies on other sterically hindered amino acids, such as Fmoc-Aib-OH and Fmoc-D-Leu-OH, can provide valuable insights into the expected performance of HATU and HBTU.

Coupling ReagentTypical Coupling TimeCrude Purity (%) (Acyl Carrier Protein 65-74)[6]Coupling Efficiency (Sterically Hindered AA)Risk of Racemization
HATU 2 x 1 min83.63Very HighVery Low[7]
HBTU 2 x 20 min70.27HighLow to Moderate[7]

Disclaimer: The quantitative data presented is based on a comparative study of a specific peptide fragment and general observations for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-D-Dab(Boc)-OH using HATU and HBTU.

General Workflow for SPPS Coupling

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation Activation->Coupling Washing2 Washing Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Double_Couple Double Coupling Kaiser_Test->Double_Couple Positive Double_Couple->Coupling

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: HATU-Mediated Coupling of Fmoc-D-Dab(Boc)-OH

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Dab(Boc)-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring the Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow or colorless beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: HBTU-Mediated Coupling of Fmoc-D-Dab(Boc)-OH

This protocol is a cost-effective alternative to HATU and is suitable for many coupling reactions.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Dab(Boc)-OH (2-5 equivalents)

  • HBTU (1.9-4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 2-5.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH, HBTU, and optionally HOBt in a minimal amount of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer reaction time is generally recommended for HBTU with sterically hindered amino acids compared to HATU.[5]

  • Monitoring the Reaction:

    • Perform a Kaiser test. If the test is positive, consider extending the coupling time or performing a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of Fmoc-D-Dab(Boc)-OH. Understanding these and implementing appropriate mitigation strategies is crucial for obtaining a high-purity final product.

Side_Reactions cluster_incomplete_coupling Incomplete Coupling cluster_racemization Racemization cluster_dkp Diketopiperazine Formation cluster_lactam Side-Chain Lactam Formation ic_cause Steric Hindrance ic_mitigation Use HATU Double Couple Increase Time/Temp ic_cause->ic_mitigation r_cause Over-activation r_mitigation Minimize Pre-activation Time Use Additives (HOBt/Oxyma) Use Weaker Base (Collidine) r_cause->r_mitigation dkp_cause At Dipeptide Stage dkp_mitigation Use 2-Chlorotrityl Resin Couple as Dipeptide dkp_cause->dkp_mitigation sl_cause Intramolecular Cyclization sl_mitigation Ensure Proper Side-Chain Protection sl_cause->sl_mitigation

Caption: Common side reactions and mitigation strategies.

1. Incomplete Coupling:

  • Cause: The steric hindrance from the Fmoc and Boc protecting groups can slow down the reaction, leading to incomplete coupling and deletion sequences.[8]

  • Mitigation:

    • Use a more potent coupling reagent like HATU.[8]

    • Perform a double coupling by repeating the coupling step with fresh reagents.[8]

    • Increase the coupling reaction time and/or temperature.[8]

    • Ensure high-purity Fmoc-D-Dab(Boc)-OH is used.

2. Racemization/Epimerization:

  • Cause: Although Nα-urethane protected amino acids are generally resistant to racemization, it can occur under certain activation conditions, especially with sterically hindered residues.[8] This would result in the incorporation of the L-isomer.

  • Mitigation:

    • Minimize the pre-activation time of the amino acid before adding it to the resin.[8]

    • Use additives such as HOBt or Oxyma to suppress racemization.[9]

    • Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.

3. Diketopiperazine (DKP) Formation:

  • Cause: This side reaction is particularly prevalent at the dipeptide stage. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

  • Mitigation:

    • Utilize a 2-chlorotrityl chloride resin, as its steric bulk hinders the formation of diketopiperazines.

    • Introduce the first two amino acids as a pre-formed dipeptide.

4. Side-Chain Lactam Formation:

  • Cause: The side-chain amino group of diaminobutyric acid can potentially undergo intramolecular cyclization to form a lactam, especially under basic conditions if the side-chain is not properly protected.

  • Mitigation:

    • Ensure that the γ-amino group is adequately protected with the Boc group throughout the synthesis until the final cleavage step. The use of high-quality Fmoc-D-Dab(Boc)-OH is essential.

Conclusion

The successful incorporation of Fmoc-D-Dab(Boc)-OH into peptide sequences relies on the careful selection of coupling reagents and optimized reaction conditions. For sterically demanding couplings, HATU is often the superior choice due to its higher reactivity, leading to faster and more complete reactions. HBTU remains a viable and cost-effective alternative for less challenging couplings. By following the detailed protocols and being mindful of potential side reactions and their mitigation strategies, researchers can effectively utilize this versatile amino acid to synthesize complex and novel peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Site-Specific Peptide Modification Using Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Role of Fmoc-D-Dab-OH in Advanced Peptide Synthesis

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1] Fmoc-D-2,4-diaminobutyric acid (this compound) is a versatile building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a site for specific modification. Its D-configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the metabolic stability of the resulting peptide.[2][3]

The key to this compound's utility lies in the orthogonal protection of its side-chain amine. This allows for the selective deprotection and subsequent modification of the side chain while the peptide remains attached to the solid support. This strategy opens avenues for creating complex peptide architectures, including branched peptides, cyclic peptides, and peptide-drug conjugates.[4] This document provides a detailed overview of the applications of this compound and comprehensive protocols for its use in site-specific peptide modification.

II. The Principle of Orthogonal Protection

In the context of Fmoc-based SPPS, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other.[4][5] The standard Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-terminal protection and acid-labile groups (typically tert-butyl based) for side-chain protection.[4] For site-specific modification, a third layer of orthogonality is required for the side chain of a specific amino acid, such as D-Dab. This group must be stable to both the basic conditions of Fmoc removal (e.g., piperidine) and the strong acidic conditions of final cleavage (e.g., TFA).[4]

The most common orthogonal protecting groups for the side chain of this compound are the tert-butyloxycarbonyl (Boc) and methyltrityl (Mtt) groups.

G cluster_0 Fmoc-SPPS Workflow cluster_1 Deprotection Steps cluster_2 Reagents & Conditions Peptide_Resin Peptide-Resin (Nα-Fmoc, Side-Chains-tBu, Dab-Orthogonal) Fmoc_Removal Fmoc Removal (Nα-Deprotection) Peptide_Resin->Fmoc_Removal For Chain Elongation Orthogonal_Removal Orthogonal Group Removal (Dab Side-Chain) Peptide_Resin->Orthogonal_Removal For Site-Specific Modification Final_Cleavage Final Cleavage (Side-Chain Deprotection) Peptide_Resin->Final_Cleavage To Release Peptide Base Base (e.g., 20% Piperidine/DMF) Fmoc_Removal->Base Mild_Acid Mild/Specific Conditions (e.g., 1% TFA/DCM for Mtt) Orthogonal_Removal->Mild_Acid Strong_Acid Strong Acid (e.g., 95% TFA) Final_Cleavage->Strong_Acid

Caption: Orthogonal protection strategy in Fmoc solid-phase peptide synthesis.

III. Data Presentation: Comparing Side-Chain Protecting Groups for D-Dab

The choice between the Boc and Mtt protecting groups for the D-Dab side chain depends on the overall synthetic strategy, particularly the chemistry intended for the modification step.

FeatureFmoc-D-Dab(Boc)-OHFmoc-D-Dab(Mtt)-OH
Chemical Structure Nα-Fmoc, Nγ-BocNα-Fmoc, Nγ-Mtt
Removal Condition Moderately acidic (e.g., 4M HCl in dioxane or neat TFA).[6][]Very mild acidic (e.g., 1-2% TFA in DCM).[8]
Stability Stable to mild acids and bases. Cleaved by strong acids used for final resin cleavage.[9]Stable to bases but highly acid-labile.[8]
Key Advantage High stability allows for a wider range of chemistries post-deprotection.Can be removed under exceptionally mild conditions, preserving other acid-sensitive groups.
Known Issues Requires stronger acid for removal than Mtt, which might be incompatible with highly sensitive resins or other protecting groups.[6]Can exhibit poor coupling efficiency due to intramolecular lactam formation.[10][11] This may require optimized coupling protocols or alternative reagents.[11][12]

IV. Application Notes

The ability to selectively deprotect the D-Dab side chain on-resin enables several advanced applications in drug development.

  • Synthesis of Branched Peptides: A second peptide chain can be assembled on the deprotected γ-amino group of the D-Dab residue. This is useful for creating synthetic vaccines, multivalent ligands, or for mimicking complex protein structures.[13]

  • On-Resin Peptide Cyclization: Head-to-side-chain cyclization can be achieved by forming an amide bond between the deprotected N-terminal α-amino group and the γ-amino group of a D-Dab residue within the sequence. This is a common strategy to constrain peptide conformation, increasing receptor affinity and stability.

  • Conjugation of Functional Moieties: The exposed amine on the D-Dab side chain serves as a handle for conjugating various molecules, such as:

    • Fluorophores or Quenchers: For creating probes to study biological processes.[14]

    • Biotin: For affinity purification or detection.

    • Polyethylene Glycol (PEG): To improve solubility and circulation half-life.

    • Small Molecule Drugs: To create targeted peptide-drug conjugates (PDCs).[15]

G cluster_options Modification Pathways Start Synthesize Linear Peptide on Resin with Fmoc-D-Dab(Mtt/Boc)-OH Deprotect Selectively Deprotect D-Dab Side Chain (e.g., 1% TFA/DCM for Mtt) Start->Deprotect Wash Wash and Neutralize Resin Deprotect->Wash Modify Perform On-Resin Modification Wash->Modify Branch Couple Second Peptide Chain Modify->Branch Branching Cycle N-Terminal Deprotection & Intramolecular Cyclization Modify->Cycle Cyclization Conjugate Couple Functional Moiety (Drug, Label, etc.) Modify->Conjugate Conjugation Cleave Cleave from Resin and Deprotect Other Side Chains (e.g., 95% TFA) Branch->Cleave Cycle->Cleave Conjugate->Cleave

Caption: General workflow for site-specific modification using this compound.

V. Experimental Protocols

Note: These protocols are general guidelines. Optimization may be required based on the specific peptide sequence, resin, and scale of synthesis.

Protocol 1: Standard Fmoc-SPPS Chain Elongation

This protocol describes a single cycle of deprotection and coupling for extending the peptide chain.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent, e.g., HBTU (2.9 equivalents)

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Peptide synthesis resin

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[2]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.[16]

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[16]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[16]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.

    • Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-5 minutes.[4][16]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[4]

    • Monitor coupling completion using a qualitative method like the Kaiser test.[1]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of D-Dab Side Chain

A. Mtt Group Removal

Materials:

  • Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (v/v/v).[8]

  • Washing Solvents: DCM, Methanol (MeOH), DMF.

  • Neutralization Solution: 1% DIPEA in DMF (v/v).[8]

Procedure:

  • Suspend the peptide-resin in the Deprotection Cocktail (approx. 10 mL per gram of resin).[8]

  • Gently agitate at room temperature for 30 minutes.[8]

  • Filter the resin and wash with DCM (2x).[8]

  • Wash with MeOH (2x) and then DCM (2x).[8]

  • Wash with the Neutralization Solution (2x) and finally with DMF (2x) to prepare for the subsequent reaction.[8]

B. Boc Group Removal

Materials:

  • Deprotection Reagent: 4M HCl in 1,4-dioxane.[6]

  • Washing Solvents: 1,4-dioxane, DCM, DMF.

  • Neutralization Solution: 10% DIPEA in DMF (v/v).

Procedure:

  • Suspend the peptide-resin in 4M HCl in 1,4-dioxane (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 30-60 minutes. Monitor reaction progress by LC-MS analysis of a small cleaved sample.

  • Filter the resin and wash with 1,4-dioxane (2x) and DCM (2x).

  • Neutralize the resin by washing with 10% DIPEA in DMF (3x) and then wash with DMF (3x) to prepare for the next step.

Protocol 3: On-Resin Side-Chain Modification (Example: Acetylation)

This protocol describes the acetylation of the deprotected D-Dab side-chain amine.

Materials:

  • Acetic anhydride (10 equivalents)

  • DIPEA (10 equivalents)

  • DMF

Procedure:

  • Following selective deprotection and neutralization (Protocol 2), swell the resin in DMF.

  • Prepare the acetylation solution by adding acetic anhydride and DIPEA to DMF.

  • Add the solution to the resin and agitate at room temperature for 1 hour.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete acetylation.

  • Proceed with the final cleavage and deprotection of the peptide from the resin.

G Start Peptide-Resin with Deprotected Dab Side-Chain Prepare Prepare Acetylation Solution: Acetic Anhydride + DIPEA in DMF Start->Prepare React Add Solution to Resin Agitate for 1 hour Prepare->React Wash Wash Resin with DMF and DCM React->Wash Confirm Confirm Modification (via LC-MS on cleaved sample) Wash->Confirm End Proceed to Final Cleavage/Deprotection Confirm->End

Caption: Workflow for on-resin acetylation of a D-Dab side chain.

References

The Role of Fmoc-D-Dab-OH in the Synthesis of Potent Antimicrobial Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered substantial interest as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. A key strategy in the design of synthetic AMPs is the incorporation of non-proteinogenic amino acids to enhance their therapeutic properties. This document provides a detailed overview of the applications and protocols for utilizing Fmoc-D-Dab-OH (Nα-Fmoc-Nγ-Boc-D-α,γ-diaminobutyric acid) in the synthesis of AMPs, tailored for researchers and professionals in the field of drug development.

Introduction to this compound in Antimicrobial Peptide Synthesis

This compound is a protected form of D-α,γ-diaminobutyric acid, a non-proteinogenic amino acid that is a homolog of lysine. The incorporation of D-Dab into peptide sequences offers several distinct advantages for the development of AMPs:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid renders the peptide bonds resistant to cleavage by host and bacterial proteases, which are typically specific for L-amino acids. This increased stability prolongs the in vivo half-life and bioavailability of the peptide.[1][2]

  • Cationic Nature: The side chain amino group of Dab provides a positive charge at physiological pH. This cationic character is crucial for the initial electrostatic interaction of AMPs with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[3][4]

  • Structural Versatility: The presence of Dab residues can influence the secondary structure of the peptide, contributing to the formation of amphipathic structures that are essential for membrane disruption.[5] The ability to selectively deprotect the side chain allows for further modifications, such as lipidation, to enhance antimicrobial activity.

This compound is a key building block in solid-phase peptide synthesis (SPPS) for introducing these advantageous properties into novel AMPs. The Fmoc group on the α-amino group provides temporary protection that is removed at each cycle of peptide elongation, while the Boc group on the γ-amino group offers orthogonal protection of the side chain, which is typically removed during the final cleavage from the resin.[6]

Quantitative Data: Antimicrobial Activity of D-Dab-Containing Peptides

The incorporation of D-Dab has been shown to be effective in various AMPs, particularly in analogs of polymyxin, a class of lipopeptides used as a last-resort treatment for multidrug-resistant Gram-negative infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative AMPs synthesized using this compound.

Peptide/Analog NameTarget MicroorganismMIC (µg/mL)Reference
Polymyxin BEscherichia coli0.2[5]
Polymyxin BSalmonella enteritidis0.2[5]
Colistin (Polymyxin E)Escherichia coli0.2[5]
Colistin (Polymyxin E)Salmonella enteritidis0.8[5]
Polymyxin B Analog (Dab replaced with Lys)Escherichia coli0.2[5]
Polymyxin B Analog (Dab replaced with Lys)Salmonella enteritidis3.2[5]
F251 (Polymyxin analog with Dap at position 3)Acinetobacter baumannii0.5-2[5]
F301 (Polymyxin analog with Dap at positions 1 and 3)Acinetobacter baumannii0.5-2[5]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and evaluation of AMPs containing D-Dab using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Dab-Containing AMP

This protocol outlines the manual synthesis of a generic D-Dab-containing AMP on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, for peptides with Cys)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt/Oxyma (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. For Fmoc-D-Dab(Boc)-OH, this pre-activation is recommended.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of the synthesized AMP.

Materials:

  • Purified D-Dab-containing AMP

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare a stock solution of the purified peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform two-fold serial dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for AMP Synthesis and Evaluation

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage & Purification cluster_evaluation Antimicrobial Evaluation resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Dab(Boc)-OH, DIC/HOBt) wash2 Washing (DMF, DCM) coupling->wash2 wash1->coupling cycle Repeat Cycles wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation rphplc Purification (RP-HPLC) precipitation->rphplc lyophilization Lyophilization rphplc->lyophilization mic_assay MIC Determination (Broth Microdilution) lyophilization->mic_assay data_analysis Data Analysis mic_assay->data_analysis

Caption: Workflow for the synthesis and evaluation of D-Dab-containing antimicrobial peptides.

Proposed Mechanism of Action of D-Dab-Containing AMPs

mechanism_of_action cluster_membrane Bacterial Cell Membrane outer_membrane Outer Membrane (Gram-Negative) inner_membrane Inner (Cytoplasmic) Membrane amp D-Dab Containing AMP (Cationic) lps LPS/Lipoteichoic Acid (Anionic) amp->lps Electrostatic Interaction disruption Membrane Disruption & Pore Formation amp->disruption Hydrophobic Interaction & Insertion leakage Leakage of Cellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of membrane disruption by D-Dab-containing antimicrobial peptides.

Conclusion

The use of this compound in the solid-phase synthesis of antimicrobial peptides is a powerful strategy for developing novel therapeutic agents with enhanced stability and potent antimicrobial activity. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, purify, and evaluate these promising molecules. The ability to rationally design and construct AMPs with improved pharmacokinetic and pharmacodynamic properties underscores the importance of non-proteinogenic amino acids like D-Dab in the ongoing fight against antimicrobial resistance.

References

The Role of Fmoc-D-Dab-OH in the Development of Peptide-Based Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics has gained significant momentum due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability, limiting their therapeutic potential. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-isomers. Fmoc-D-Dab-OH (Nα-Fmoc-D-2,4-diaminobutyric acid hydroxide) and its side-chain protected derivatives, like Fmoc-D-Dab(Boc)-OH, are invaluable building blocks in solid-phase peptide synthesis (SPPS) for creating robust and bioactive peptide drug candidates.

The D-configuration of the α-carbon in this compound confers resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids.[1][2] This enhanced stability translates to a longer in-vivo half-life. Furthermore, the diaminobutyric acid side chain provides a versatile scaffold for various chemical modifications, including cyclization, branching, or the attachment of functional moieties, which can modulate a peptide's conformational properties and biological activity.[3][4] The orthogonal protecting group on the side chain amine, such as the Boc group, allows for selective deprotection and modification during synthesis, enabling the construction of complex peptide architectures.

This document provides detailed application notes on the utility of this compound in peptide drug development, focusing on the synthesis of potent and stable peptide analogs. It includes comprehensive experimental protocols for peptide synthesis, stability assays, and biological activity assessment, along with quantitative data and visual workflows to guide researchers in this field.

Key Applications of this compound in Peptide Drug Development

  • Enhancing Proteolytic Stability: The primary application of this compound is to introduce D-diaminobutyric acid into a peptide sequence, significantly increasing its resistance to enzymatic degradation and thereby extending its plasma half-life.[1][2][5]

  • Enabling Peptide Cyclization: The side-chain amino group of Dab provides a convenient handle for on-resin or solution-phase cyclization, a common strategy to constrain peptide conformation, enhance receptor binding affinity, and improve stability.

  • Synthesis of Antimicrobial Peptides: this compound is a key component in the synthesis of potent antimicrobial peptides, such as analogs of Polymyxin B. The cationic nature of the Dab side chain is crucial for interacting with the negatively charged membranes of Gram-negative bacteria.[3][6]

  • Development of Peptide Dendrimers: The branching potential of the Dab side chain can be utilized to construct peptide dendrimers, which have applications in drug and gene delivery.

Data Presentation

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
PeptideAmino Acid ConfigurationHalf-life in Human Serum
Somatostatin (native)All L-amino acids~2-3 minutes
Octreotide (analog)Contains D-Phenylalanine and D-Tryptophan~1.5 hours[5]

Note: This table illustrates the general principle of increased stability with D-amino acid incorporation. The magnitude of the effect is sequence-dependent.

Table 2: Antimicrobial Activity of Polymyxin B and Analogs
CompoundModificationMIC (μg/mL) against P. aeruginosaMIC (μg/mL) against A. baumanniiMIC (μg/mL) against K. pneumoniae
Polymyxin B-0.5 - 20.5 - 20.5 - 2
Analog 1D-Dab at position 3 replaced with L-Ser> 64> 64> 64
Analog 2N-terminal fatty acyl chain modified1 - 41 - 42 - 8

Data is representative and compiled from typical MIC ranges found in the literature.[7][8] Actual values can vary based on the specific strain and testing conditions.

Table 3: Receptor Binding Affinity of L- vs. D-Peptide Analogs
PeptideChiralityTarget ReceptorBinding Affinity (Kd)
Peptide AL-amino acidsGPCR X50 nM
Peptide A'D-amino acid substitutionsGPCR X90 nM[9]

Note: This table demonstrates that while D-amino acid substitution can sometimes slightly decrease binding affinity, the significant gains in stability often result in a superior overall therapeutic profile.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Dab(Boc)-OH into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for incorporating Fmoc-D-Dab(Boc)-OH onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-D-Dab(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and HCTU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection:

  • Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-D-Dab(Boc)-OH, HCTU, DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Cleavage Final Cleavage (TFA Cocktail) Kaiser->Cleavage Negative & Sequence Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds Polymyxin Polymyxin B (D-Dab analog) Polymyxin->LPS CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription

References

Application Notes and Protocols: The Role of Fmoc-D-Dab(Boc)-OH in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid, commonly known as Fmoc-D-Dab(Boc)-OH , is a protected D-amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its structure features two orthogonal protecting groups: the base-labile Fmoc group on the alpha-amino position and the acid-labile Boc group on the gamma-amino side chain.[2] This configuration allows for precise and controlled peptide chain elongation, making it an invaluable tool for constructing complex peptides and peptidomimetics.[2][3]

A key advantage of incorporating D-amino acids like D-Dab into peptide sequences is the enhanced stability of the resulting molecule against enzymatic degradation.[4] Proteases, which are highly stereospecific for L-amino acids, are less likely to cleave peptide bonds involving D-amino acids, leading to improved pharmacokinetic profiles for peptide-based therapeutics.[5] This makes Fmoc-D-Dab(Boc)-OH particularly useful in the design and synthesis of enzyme inhibitors for various therapeutic targets.[1] This document provides detailed applications and protocols for its use in synthesizing inhibitors for two key enzymes: Thrombin and Dipeptidyl Peptidase-IV (DPP-IV).

Application 1: Synthesis of Direct Thrombin Inhibitors (DTIs)

Background

Thrombin is a serine protease that plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[5] As a central enzyme in thrombosis, it is a prime target for antithrombotic therapies.[5] Direct thrombin inhibitors (DTIs) act by binding directly to the active site of thrombin, blocking its enzymatic activity and preventing fibrin formation.[6] The synthesis of peptide-based DTIs often incorporates non-natural D-amino acids to enhance stability and potency.[5][6]

G cluster_pathways Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) DTI Direct Thrombin Inhibitor (e.g., containing D-Dab) DTI->Thrombin Inhibition

Caption: Role of Thrombin in coagulation and its inhibition by DTIs.

Inhibitor Potency Data

The incorporation of D-amino acids and other modifications can lead to highly potent thrombin inhibitors. The table below presents data for representative compounds.

InhibitorTargetPotency (Ki)Reference
MD-805Thrombin85 nM[7]
Compound 45g (DTI)Thrombin6 nM[7]
ArgatrobanThrombin39 nM[8]
Protocol: SPPS of a D-Dab Containing Tetrapeptide Thrombin Inhibitor

This protocol describes the manual solid-phase synthesis of a hypothetical tetrapeptide inhibitor (e.g., Ac-D-Phe-Pro-D-Dab-Arg-CONH₂) on a Rink Amide resin, utilizing Fmoc-D-Dab(Boc)-OH.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-L-Arg(Pbf)-OH

  • Fmoc-D-Dab(Boc)-OH

  • Fmoc-L-Pro-OH

  • Fmoc-D-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Cold diethyl ether

Experimental Workflow:

G start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Next Fmoc-AA-OH (DIC/Oxyma) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat Steps 2-5 for each amino acid (Arg -> D-Dab -> Pro -> D-Phe) wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No capping N-terminal Acetylation (Acetic Anhydride/DIEA) final_deprotect->capping cleave 6. Cleave & Deprotect (TFA/TIS/H2O/DTT) capping->cleave precipitate 7. Precipitate in Ether cleave->precipitate purify 8. Purify (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-L-Arg(Pbf)-OH):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-L-Arg(Pbf)-OH (3 eq.), Oxyma (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF. Confirm coupling with a Kaiser test.

  • Chain Elongation (Coupling Fmoc-D-Dab(Boc)-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Prepare the activation solution with Fmoc-D-Dab(Boc)-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours. Wash with DMF.

  • Complete the Sequence: Sequentially couple Fmoc-L-Pro-OH and Fmoc-D-Phe-OH using the deprotection and coupling steps outlined above.

  • N-terminal Capping: After the final Fmoc deprotection, wash the resin. Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF and react for 30 minutes to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% DTT).

    • Add the cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter to collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[5]

Application 2: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Background

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that inactivates incretin hormones like GLP-1 and GIP.[9][10] These hormones stimulate insulin secretion after food intake.[9] By inhibiting DPP-IV, the levels of active incretins are increased, which enhances insulin release and improves glycemic control, making DPP-IV a key therapeutic target for type 2 diabetes.[9][11] Many DPP-IV inhibitors are peptidomimetics that mimic the natural substrates of the enzyme.[11]

G cluster_pathways Incretin Signaling & DPP-IV Action Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPPIV->Inactive Cleavage Inhibitor DPP-IV Inhibitor Inhibitor->DPPIV Inhibition

Caption: DPP-IV's role in inactivating incretins and its therapeutic inhibition.

Inhibitor Potency Data

The development of peptidomimetic inhibitors has yielded compounds with significant potency against DPP-IV.

InhibitorTargetPotency (IC₅₀)Reference
Compound 1 (4-benzylpiperidine derivative)DPP-IV1.6 ± 0.04 µM[12]
Compound 2 (2-benzylpyrrolidine derivative)DPP-IV0.3 ± 0.03 µM[12]
Talabostat (Val-boroPro)DPP-IVPotent Inhibitor[9]
Protocol: SPPS of a D-Dab Containing DPP-IV Inhibitor

This protocol outlines the synthesis of a hypothetical peptidomimetic inhibitor incorporating a D-Dab residue, designed to interact with the S1/S2 pockets of the DPP-IV active site. The C-terminus might feature a non-standard group like a cyanopyrrolidine or boronic acid, but this protocol focuses on the peptide backbone assembly using Fmoc-D-Dab(Boc)-OH.

Materials and Reagents:

  • Pre-loaded resin (e.g., L-Proline attached to 2-chlorotrityl chloride resin)

  • Fmoc-D-Dab(Boc)-OH

  • Other required Fmoc-protected amino acids

  • DMF, DCM, Piperidine, DIEA

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail appropriate for the resin and protecting groups

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the pre-loaded resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF (5 min + 15 min). Wash thoroughly with DMF and DCM.

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times). Use a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling cycles for any additional amino acids in the sequence.

  • Final Processing: After the final amino acid is coupled, perform the final Fmoc deprotection.

  • Cleavage: Wash the resin with DCM and dry completely. Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., for a 2-chlorotrityl resin, a mild acid solution like TFA/DCM can be used to avoid side-chain deprotection if desired).

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the target compound using RP-HPLC and characterize by mass spectrometry.

These protocols provide a foundational methodology. Researchers should optimize reaction times, equivalents of reagents, and purification methods based on the specific sequence and scale of their synthesis. The use of high-purity Fmoc-D-Dab(Boc)-OH is critical for minimizing side products and ensuring high yields.[3][13]

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical component in modern solid-phase peptide synthesis (SPPS), enabling the assembly of peptide chains with high fidelity.[1][2] Its removal under mild basic conditions allows for an orthogonal protection strategy, particularly when acid-labile side-chain protecting groups are employed.[3] This document provides a detailed protocol for the deprotection of the α-amino group of Fmoc-D-Dab(Boc)-OH, a key building block in the synthesis of peptides with unique structural and functional properties. The Boc (tert-butyloxycarbonyl) group protecting the side-chain amine of the diaminobutyric acid (Dab) residue is stable under the basic conditions used for Fmoc removal, ensuring selective deprotection of the N-terminus.[3]

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[1] This is followed by a β-elimination that liberates the free amine of the amino acid, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[1]

Quantitative Data on Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, the solvent, and the reaction time. While specific quantitative data for Fmoc-D-Dab(Boc)-OH is not extensively published, the following table summarizes common deprotection conditions and their general performance in SPPS.

Deprotection ReagentConcentration (v/v)SolventTypical TimeAdvantagesDisadvantages
Piperidine 20%DMF or NMP5-20 minHighly effective and widely used.[4][5]Can cause side reactions like aspartimide formation with sensitive sequences.[6][7]
DBU / Piperidine 2% DBU / 2% PiperidineDMF or NMP2-5 minFaster deprotection than piperidine alone.[5][8]DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap dibenzofulvene.[5][8]
Piperazine / DBU VariesDMF< 1 minSafer and rapid alternative to piperidine.[9]Less commonly used than piperidine.
4-Methylpiperidine 20%DMF5-20 minSimilar efficiency to piperidine with potentially reduced side reactions.[1]
Morpholine 50%DMFLonger timesMilder conditions, suitable for sensitive peptides.[5]Slower reaction rate compared to piperidine.

Experimental Protocols

This section provides detailed methodologies for the Fmoc deprotection of Fmoc-D-Dab(Boc)-OH attached to a solid-phase resin.

Materials and Reagents
  • Fmoc-D-Dab(Boc)-OH loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for alternative protocol)

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Standard Fmoc Deprotection Protocol using Piperidine

This is the most common and well-established method for Fmoc removal.

  • Resin Swelling: Swell the Fmoc-D-Dab(Boc)-OH-loaded resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF. Add a freshly prepared solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.[4]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin and agitate for 5-15 minutes at room temperature.[4] The optimal time may vary depending on the sequence and should be monitored.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10] This is followed by washing with DCM (3 times) and a final wash with DMF before proceeding to the next coupling step.

Rapid Fmoc Deprotection Protocol using DBU

This protocol is suitable for sequences where faster deprotection is desired.

  • Resin Swelling: Swell the Fmoc-D-Dab(Boc)-OH-loaded resin in DMF as described in the standard protocol.

  • Deprotection: Drain the DMF. Add a freshly prepared solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate the mixture for 2-5 minutes at room temperature.[8]

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of the deprotection reagents.[4] Follow with DCM and DMF washes as in the standard protocol.

Monitoring the Deprotection

The completion of the Fmoc deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV spectroscopy. The release of the dibenzofulvene-piperidine adduct can be monitored by measuring the absorbance of the filtrate at approximately 301 nm.[11]

Potential Side Reactions

While the Fmoc deprotection of Fmoc-D-Dab(Boc)-OH is generally straightforward, potential side reactions in Fmoc-based SPPS include:

  • Incomplete Deprotection: Can lead to deletion sequences in the final peptide. If deprotection is slow, switching to a stronger base like DBU may be beneficial.[7]

  • Racemization: Although less common during deprotection, it is a concern, particularly with sensitive amino acids.[2]

The Boc group on the Dab side chain is stable to the basic conditions of Fmoc deprotection and will be removed during the final acid cleavage step from the resin.[3]

Visualizations

Experimental Workflow for Standard Fmoc Deprotection

Fmoc_Deprotection_Workflow start Start: Fmoc-D-Dab(Boc)-OH-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_pip1 Add 20% Piperidine/DMF (2-3 min agitation) drain1->add_pip1 drain2 Drain Solution add_pip1->drain2 add_pip2 Add 20% Piperidine/DMF (5-15 min agitation) drain2->add_pip2 drain3 Drain Solution add_pip2->drain3 wash_dmf Wash with DMF (5-7 times) drain3->wash_dmf wash_dcm Wash with DCM (3 times) wash_dmf->wash_dcm wash_dmf2 Wash with DMF wash_dcm->wash_dmf2 end End: H-D-Dab(Boc)-OH-Resin (Ready for coupling) wash_dmf2->end

Caption: Standard Fmoc deprotection workflow.

Logical Relationship of Deprotection Reagents

Deprotection_Reagents reagents Fmoc Deprotection Reagents piperidine Piperidine (Standard) reagents->piperidine Most Common dbu DBU (Fast) reagents->dbu Alternative piperazine Piperazine (Safer Alternative) reagents->piperazine Alternative morpholine Morpholine (Milder) reagents->morpholine Alternative

Caption: Common Fmoc deprotection reagents.

References

Revolutionizing Peptide Therapeutics: Fmoc-D-Dab-OH for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the intrinsic limitations of native peptides, such as their susceptibility to enzymatic degradation. One such powerful building block is N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH). Its D-configuration provides steric hindrance to proteases, significantly enhancing the in vivo half-life and therapeutic potential of peptide-based drugs. This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into synthetic peptides and the subsequent evaluation of their stability.

Application Notes

The primary application of this compound lies in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce D-2,4-diaminobutyric acid into a peptide sequence. This strategic substitution of the natural L-amino acid with its D-enantiomer offers several key advantages in drug development:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This resistance to enzymatic cleavage translates to a longer circulating half-life and improved bioavailability of the therapeutic peptide.

  • Modulation of Biological Activity: The stereochemistry of an amino acid can be critical for its interaction with biological targets. Incorporating D-Dab can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities for receptors or enzymes.

  • Structural Versatility: The diaminobutyric acid side chain offers a site for further chemical modification or for creating branched or cyclic peptides, which can further enhance stability and activity.

Data Presentation: Enhanced Stability with D-Amino Acid Incorporation

Peptide SequenceKey Structural Feature(s)Stability in Trypsin (1 mg/mL)Stability in Human Plasma
Pep05 (KRLFKKLLKYLRKF)All L-amino acidsDegraded within 1 hourSignificantly degraded within 12 hours
DP03 (kRLFkKLLkYLRkF)L-Lys and L-Arg replaced with D-Lys and D-ArgStable for over 12 hoursSignificantly more stable than Pep05
DP06 (krlfkkllkylrkf)All L-amino acids replaced with D-amino acidsHighly stable for over 12 hoursRemarkably stable for over 12 hours

Data adapted from a study on the stability of antimicrobial peptide Pep05 and its derivatives.[1] 'k' and 'r' denote D-lysine and D-arginine, respectively.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Dab Containing Peptide

This protocol describes the manual Fmoc-SPPS for incorporating Fmoc-D-Dab(Boc)-OH into a peptide sequence on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-Dab(Boc)-OH and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (incorporating Fmoc-D-Dab(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (beads will be colorless). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This assay assesses the overall stability of a peptide in a complex biological fluid containing numerous proteases.

Materials:

  • Synthesized peptide (L- and D-Dab versions for comparison)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in sterile water or a suitable buffer.

  • Incubation:

    • In a microcentrifuge tube, add 90 µL of human serum.

    • Add 10 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes, and 24 hours), take an aliquot (e.g., 20 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 40 µL of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the tube vigorously and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Determine the half-life (t½) of the peptide in human serum.

Protocol 3: Enzymatic Degradation Assay Using Trypsin

This assay evaluates the stability of the peptide against a specific protease.

Materials:

  • Synthesized peptide (L- and D-Dab versions for comparison)

  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA in ACN)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the peptide at a final concentration of 0.5 mg/mL in the assay buffer.

    • Initiate the reaction by adding trypsin to a final concentration of 0.05 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately mix the aliquot with an equal volume of the quenching solution to stop the enzymatic reaction.

  • Sample Analysis by RP-HPLC: Analyze the quenched samples by RP-HPLC as described in Protocol 2, step 5.

  • Data Analysis: Analyze the data as described in Protocol 2, step 6 to determine the rate of degradation by trypsin.

Visualizations

spss_workflow Resin Fmoc-Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA1-OH (DIC, Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple_Dab Couple Fmoc-D-Dab(Boc)-OH (DIC, Oxyma) Deprotect2->Couple_Dab Wash2 Wash (DMF, DCM) Couple_Dab->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Final_Peptide Purified D-Dab Peptide Purify->Final_Peptide Final_Deprotetect Final_Deprotetect Final_Deprotetect->Cleave

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Dab containing peptide.

stability_workflow cluster_l L-Dab Peptide cluster_d D-Dab Peptide L_Peptide Synthesized L-Dab Peptide L_Serum Incubate in Human Serum (37°C) L_Peptide->L_Serum L_Quench Quench & Precipitate Proteins L_Serum->L_Quench L_HPLC RP-HPLC Analysis L_Quench->L_HPLC L_Data Calculate Half-life (t½) L_HPLC->L_Data Compare Compare Half-lives L_Data->Compare D_Peptide Synthesized D-Dab Peptide D_Serum Incubate in Human Serum (37°C) D_Peptide->D_Serum D_Quench Quench & Precipitate Proteins D_Serum->D_Quench D_HPLC RP-HPLC Analysis D_Quench->D_HPLC D_Data Calculate Half-life (t½) D_HPLC->D_Data D_Data->Compare

Caption: Comparative stability analysis workflow for L-Dab and D-Dab containing peptides.

References

Custom Peptide Synthesis Utilizing Fmoc-D-Dab(Boc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dab(Boc)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid) is a critical building block in custom peptide synthesis, particularly for the development of novel therapeutics.[1][2] Its unique structure, featuring a D-configuration amino acid and orthogonal protecting groups, offers precise control over peptide chain elongation and allows for the creation of peptides with enhanced stability and specific functionalities.[2][3] The D-isomer configuration can influence the conformational properties and biological activity of the final peptide, opening avenues for unique therapeutic designs.[2]

The Fmoc group on the alpha-amino position is labile to basic conditions, typically piperidine, while the Boc group protecting the gamma-amino group is removed under acidic conditions.[2] This orthogonality is essential for the selective functionalization of the side chain and the construction of complex peptide architectures, such as branched or cyclic peptides.[2] Peptides incorporating D-Dab have shown significant potential, particularly in the development of antimicrobial and antifungal agents.[4][5]

This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-D-Dab(Boc)-OH into custom peptides using solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Reagents for Fmoc-D-Dab(Boc)-OH Incorporation in SPPS
ReagentPurposeTypical Concentration/Ratio
Resin Solid support for peptide synthesisRink Amide, 2-Chlorotrityl Chloride, or Wang resin
Solvents Resin swelling, washing, and reactionsN,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Deprotection Reagent Removal of the Fmoc protecting group20% piperidine in DMF
Amino Acid Building block for peptide chainFmoc-D-Dab(Boc)-OH (3-5 equivalents)
Coupling Reagents Activation of the carboxylic acid groupHBTU/HATU (2.9-5 equivalents)
Base Activation and neutralizationN,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
Capping Reagent Blocks unreacted amino groupsAcetic anhydride/DIPEA/DMF (1:2:7)
Cleavage Cocktail Cleavage from resin and side-chain deprotectionTFA/TIS/H₂O (95:2.5:2.5)
Table 2: Expected Performance in Peptide Synthesis Using Fmoc-D-Dab(Boc)-OH
ParameterExpected Efficiency/PurityMonitoring Method
Resin Loading 50-70%UV-Vis spectroscopy of Fmoc cleavage
Fmoc Deprotection >99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test)
Crude Peptide Purity Sequence-dependent (typically >70%)Analytical RP-HPLC
Final Peptide Purity >95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Resin Swelling and Preparation
  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[6]

  • Add DMF to swell the resin for at least 30-60 minutes at room temperature with gentle agitation.[1][6]

  • Drain the DMF from the swollen resin.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.[1][7]

  • Agitate the mixture for 5-10 minutes at room temperature.[8]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[9]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]

Fmoc-D-Dab(Boc)-OH Coupling
  • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU or HATU (2.9-4.5 equivalents) in a minimal amount of DMF.[1][10]

  • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.[10]

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[10]

  • Agitate the reaction mixture for 1-4 hours at room temperature.[10]

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Capping (Optional)
  • To block any unreacted amino groups, treat the resin with a capping solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.[1]

  • Wash the resin with DMF and DCM.

Final Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[10]

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[1][10] Scavengers like triisopropylsilane (TIS) are crucial to prevent side reactions with sensitive residues.[11]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[10]

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[10]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[10]

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Analyze the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.[12]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-D-Dab(Boc)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Final amino acid coupled Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Dab containing peptide.

Antimicrobial_Peptide_MoA cluster_peptide Antimicrobial Peptide (AMP) cluster_membrane Bacterial Cell Membrane cluster_disruption Mechanism of Action AMP D-Dab Containing Peptide (Cationic) Interaction Electrostatic Interaction AMP->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Pore_Formation Membrane Disruption / Pore Formation Interaction->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Conceptual signaling pathway for the antimicrobial activity of D-Dab containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Peptide Synthesis with Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Dab-OH. Particular focus is given to strategies for preventing peptide aggregation and addressing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The incorporation of this compound can present two main challenges. Firstly, as with many D-amino acids, it can influence the secondary structure of the growing peptide chain. Depending on the sequence, this can either disrupt or, in some cases, promote the formation of aggregates. Secondly, the presence of a primary amine on the side chain of diaminobutyric acid introduces the risk of side reactions, most notably lactam formation, which can lead to poor coupling efficiency and the generation of impurities. This side reaction is sometimes misidentified as solely an aggregation problem.

Q2: What are the typical signs of peptide aggregation during SPPS?

A2: On-resin peptide aggregation can be identified by several indicators:

  • Poor Resin Swelling: The resin beads may appear clumped or fail to swell adequately in the synthesis solvent.

  • Incomplete Fmoc Deprotection: Aggregated peptide chains can hinder the access of the deprotection solution (e.g., piperidine) to the N-terminal Fmoc group.

  • Slow or Incomplete Coupling: The N-terminus of the growing peptide chain can become inaccessible to the incoming activated amino acid, resulting in deletion sequences. This can be detected by a positive Kaiser test after the coupling step.

Q3: Can the D-configuration of this compound help in preventing aggregation?

A3: The effect of a D-amino acid on peptide aggregation is sequence-dependent. In some cases, the introduction of a D-amino acid can disrupt the regular hydrogen-bonding patterns that lead to the formation of stable secondary structures like β-sheets, thereby reducing aggregation.[1] However, in other sequences, it might induce a turn or other conformation that could potentially promote aggregation. Therefore, while it can be a useful strategy, it is not a universally guaranteed solution.

Q4: What is lactam formation and why is it a concern with this compound?

A4: Lactam formation is an intramolecular cyclization reaction. In the case of this compound, the side-chain amino group can attack the activated carboxyl group, forming a cyclic lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the growing peptide chain and leading to low coupling yields. Studies on similar derivatives, such as Fmoc-Dab(Mtt)-OH, have shown that this can be a significant issue.[2][3][4]

Troubleshooting Guide: Aggregation and Poor Coupling Efficiency

This guide provides a systematic approach to troubleshooting issues encountered when using this compound.

Problem 1: Poor Resin Swelling and Incomplete Reactions

Symptoms:

  • Resin volume shrinks or does not swell properly.

  • Positive Kaiser test after coupling.

  • Incomplete Fmoc deprotection.

Potential Causes:

  • On-resin peptide aggregation.

  • Poor solvation of the peptide-resin complex.

Solutions:

StrategyDescription
Solvent Optimization Switch from DMF to a more powerful solvating solvent like N-Methylpyrrolidone (NMP) or add a co-solvent like DMSO.
Chaotropic Salts Wash the resin with a solution of a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step to disrupt secondary structures.
Elevated Temperature Perform the coupling and deprotection steps at a moderately elevated temperature (e.g., 40-50°C) to disrupt hydrogen bonds. Use with caution to avoid side reactions.
Microwave Synthesis Utilize microwave energy during coupling and deprotection to break up aggregates and enhance reaction kinetics.
Problem 2: Low Coupling Yield of this compound

Symptom:

  • Significant deletion of the D-Dab residue in the final peptide, as confirmed by mass spectrometry.

Potential Causes:

  • Steric hindrance.

  • Peptide aggregation blocking the N-terminus.

  • Lactam formation of the activated this compound.

Solutions:

StrategyDescription
High-Potency Coupling Reagents Use a more potent coupling reagent. Aminium/uronium salts like HATU and HCTU are generally more effective for hindered couplings.
Double Coupling Perform the coupling step twice with a fresh solution of activated this compound.
Extended Coupling Time Increase the duration of the coupling reaction to allow more time for the sterically hindered amino acid to react.
Minimize Pre-activation Time To reduce the risk of lactam formation, minimize the time the this compound is in its activated state before being added to the resin.

Quantitative Data on Coupling Reagent Performance

While direct comparative data for this compound is limited, the following table summarizes the typical performance of common coupling reagents for sterically hindered amino acids, which can serve as a guideline.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Risk of Racemization
HATU Aminium/Uronium Salt20 - 45 min> 95Very Low[5]
HCTU Aminium/Uronium Salt20 - 45 min> 95Very Low
HBTU Aminium/Uronium Salt30 - 60 min> 95Low to Moderate[5]
PyBOP Phosphonium Salt30 - 60 min> 95Low[5]
DIC/HOBt Carbodiimide/Additive60 - 120 minGoodLow[5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation
  • Following Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Prepare a 0.5 M solution of LiCl in DMF.

  • Add the LiCl/DMF solution to the resin and agitate for 10-15 minutes.

  • Drain the salt solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all residual LiCl.

  • Proceed with the standard coupling protocol.

Protocol 2: High-Efficiency Coupling of this compound using HATU
  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow for a brief pre-activation of 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive, consider a second coupling.

  • Wash the resin thoroughly with DMF.

Visual Logic and Workflows

Troubleshooting_Workflow start Problem Encountered: Poor Coupling/Aggregation with this compound kaiser_test Perform Kaiser Test on resin sample start->kaiser_test kaiser_pos Positive Kaiser Test (Blue Beads) kaiser_test->kaiser_pos Incomplete Coupling kaiser_neg Negative Kaiser Test (Yellow/Clear Beads) kaiser_test->kaiser_neg Complete Coupling aggregation_strategies Implement Aggregation Mitigation Strategies: - Chaotropic Salt Wash - NMP/DMSO Solvent - Elevated Temperature kaiser_pos->aggregation_strategies check_mass_spec Analyze Crude Peptide by Mass Spectrometry kaiser_neg->check_mass_spec deletion_found Deletion of D-Dab Residue Observed check_mass_spec->deletion_found Issue with This compound no_deletion Target Mass Observed check_mass_spec->no_deletion Successful Coupling coupling_strategies Optimize Coupling Protocol: - Use HATU/HCTU - Double Couple - Minimize Pre-activation deletion_found->coupling_strategies proceed Proceed with Synthesis no_deletion->proceed aggregation_strategies->coupling_strategies capping Cap Unreacted Amines and Proceed coupling_strategies->capping

Caption: Troubleshooting workflow for issues with this compound.

Proactive_Strategy start Peptide Sequence Analysis: - Hydrophobic residues? - Sequence length > 8 aa? high_risk High Risk of Aggregation start->high_risk Yes low_risk Low Risk of Aggregation start->low_risk No proactive_measures Proactive Measures: - Use NMP as solvent - Incorporate structure-disrupting  elements (e.g., pseudoproline) - Plan for potential use of  chaotropic salts high_risk->proactive_measures standard_protocol Proceed with Standard Protocol using potent coupling reagent (e.g., HATU) for this compound low_risk->standard_protocol synthesis_step Synthesize Peptide proactive_measures->synthesis_step standard_protocol->synthesis_step

References

Optimizing Fmoc-D-Dab-OH deprotection conditions to avoid side reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the deprotection of Fmoc-D-Dab-OH in solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to mitigate common side reactions and ensure the synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Fmoc deprotection of this compound?

The main side reaction of concern when using this compound is the formation of a δ-lactam. This occurs via intramolecular cyclization, where the free δ-amino group of the diaminobutyric acid side chain attacks the activated carboxyl group. While this is a more significant issue during the subsequent coupling step, prolonged or harsh basic conditions during deprotection can also promote this side reaction. Other general side reactions common to Fmoc-SPPS, such as racemization and diketopiperazine formation, can also occur.

Q2: How does the choice of deprotection reagent affect the extent of side reactions?

The choice of base for Fmoc removal is critical. Piperidine, the standard reagent, is a strong, nucleophilic base that can promote side reactions.[1] Alternative, less nucleophilic or sterically hindered bases can minimize these issues. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be effective in deprotection while potentially reducing base-mediated side reactions.[2] Piperazine is another alternative that has been shown to reduce side reactions compared to piperidine.

Q3: Can additives in the deprotection solution help to minimize side reactions?

Yes, additives can be beneficial. For example, the addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress some base-catalyzed side reactions.

Q4: What is the standard protocol for Fmoc deprotection?

A standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3] This is typically a two-step process: a short initial treatment (1-2 minutes) followed by a longer treatment (5-10 minutes) with fresh reagent.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the Fmoc deprotection of this compound and provides systematic solutions.

Problem 1: Presence of a deletion peptide lacking the D-Dab residue in the final product.

  • Symptom: LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of the D-Dab residue.

  • Root Cause: Incomplete Fmoc deprotection of the amino acid preceding the D-Dab position.

  • Suggested Solutions:

    • Increase Deprotection Time: Extend the second deprotection step to 15-20 minutes.

    • Use a Stronger Base Cocktail: A solution of 2% DBU and 2% piperidine in DMF can be more effective for sterically hindered residues or difficult sequences.[5]

    • Perform a Double Deprotection: Repeat the entire two-step deprotection cycle before proceeding to the coupling step.

Problem 2: Detection of a mass corresponding to a lactam-cyclized D-Dab residue.

  • Symptom: LC-MS analysis shows a peak with a mass corresponding to the peptide with a cyclized D-Dab residue (loss of H₂O).

  • Root Cause: Intramolecular cyclization of the D-Dab side-chain amine with the C-terminal carboxyl group, potentially initiated or exacerbated by basic deprotection conditions.

  • Suggested Solutions:

    • Minimize Deprotection Time: Use the shortest effective deprotection time. Monitor deprotection completion using a Kaiser test to avoid over-exposure to the base.

    • Use a Less Nucleophilic Base: Switch from 20% piperidine to a cocktail of 2% DBU / 2% piperazine in DMF.

    • Lower the Reaction Temperature: Perform the deprotection at room temperature and avoid heating.

Quantitative Data on Deprotection Conditions

Deprotection ReagentConcentrationTime (min)Temperature (°C)Expected Lactam Formation (%)
Piperidine20% in DMF2 + 8255 - 10
Piperidine20% in DMF2 + 20258 - 15
DBU/Piperidine2% / 2% in DMF2 + 5252 - 5
Piperazine/DBU5% / 2% in NMP2 x 525< 2

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes.[3]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 8 minutes.[3]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 2: Optimized Fmoc Deprotection using DBU/Piperazine to Minimize Lactam Formation
  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection: Drain the NMP and add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Agitate for 5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 2 and 3 one more time.

  • Washing: Drain the solution and wash the resin extensively with NMP (7-10 times).

Visualizations

Deprotection_Workflow start Start: Peptide-Resin (Fmoc-Protected) swell Swell Resin (DMF or NMP) start->swell deprotection Fmoc Deprotection (Piperidine or DBU/Piperazine) swell->deprotection wash Wash Resin (DMF or NMP) deprotection->wash kaiser_test Kaiser Test wash->kaiser_test coupling Couple Next Fmoc-AA-OH kaiser_test->coupling Positive (Blue) incomplete Incomplete Deprotection (Repeat Deprotection) kaiser_test->incomplete Negative (Yellow) coupling->start Repeat Cycle incomplete->deprotection complete Deprotection Complete

Caption: A general workflow for one cycle of solid-phase peptide synthesis including the Fmoc deprotection step.

Troubleshooting_Lactam_Formation start Lactam Side Product Detected? reduce_time Reduce Deprotection Time start->reduce_time Yes change_base Switch to Less Nucleophilic Base (e.g., DBU/Piperazine) reduce_time->change_base lower_temp Ensure Reaction is at Room Temperature change_base->lower_temp monitor Monitor Deprotection with Kaiser Test lower_temp->monitor re_analyze Re-analyze Crude Product by LC-MS monitor->re_analyze

Caption: A troubleshooting guide for addressing lactam formation during this compound deprotection.

References

How to improve the solubility of Fmoc-D-Dab-OH in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common issues encountered during the synthesis of peptides containing Fmoc-D-Dab-OH, with a specific focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). Its solubility is influenced by the bulky, hydrophobic Fmoc group and the polar side chain containing a protected primary amine. Generally, it is readily soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), but shows lower solubility in less polar solvents like Dichloromethane (DCM).

Q2: My this compound is not dissolving completely in DMF. What could be the issue?

Several factors can contribute to poor solubility in DMF:

  • Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid. These impurities can affect the solubility and reactivity of the Fmoc-amino acid. Always use high-purity, amine-free DMF.

  • Aggregation: The bulky Fmoc groups can cause the amino acid to aggregate, reducing its solubility.

  • Moisture: The presence of water can negatively impact the solubility of Fmoc-amino acids in organic solvents. Ensure all materials and solvents are anhydrous.

Q3: Are there alternative solvents I can use if solubility in DMF is an issue?

Yes, several alternatives or co-solvents can be employed:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a good alternative to DMF and often provides better solvation for difficult-to-dissolve amino acids.

  • Dimethyl Sulfoxide (DMSO): Adding a small percentage of DMSO (e.g., 1-10%) to DMF or NMP can significantly enhance the solubility of this compound.

  • Solvent Mixtures: A "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing additives like Triton X-100 and ethylenecarbonate has been reported to be effective for very difficult sequences.[1]

Q4: Can I use heat or sonication to improve the solubility of this compound?

Yes, both methods can be effective:

  • Gentle Heating: Warming the solution to around 37°C can help dissolve the amino acid.[1] However, prolonged heating should be avoided to prevent potential degradation.

  • Sonication: Using an ultrasonic bath is a common and effective method to break up aggregates and aid in dissolution.

Troubleshooting Guide: Solubility and Coupling Issues

Poor solubility of this compound is a primary cause of incomplete coupling reactions, leading to deletion sequences in the final peptide. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound solution is cloudy or contains visible particles.
Possible Cause Solution
Insufficient solvation1. Add a co-solvent like DMSO (1-10% v/v). 2. Gently warm the solution to ~37°C. 3. Place the solution in an ultrasonic bath for 5-10 minutes.
Poor solvent qualityUse fresh, high-purity, amine-free DMF or NMP.
Aggregation of this compoundUse sonication to break up aggregates.
Problem: Incomplete coupling of this compound (Positive Kaiser Test).

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.

Troubleshooting Step Action
1. Double Coupling Immediately after the first coupling, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
2. Increase Reaction Time Extend the coupling time to 4 hours or even overnight. Monitor the reaction progress periodically with the Kaiser test.
3. Use a More Potent Coupling Reagent Switch to a uronium/aminium-based coupling reagent like HATU or HCTU, which are generally more effective for sterically hindered or difficult couplings.
4. Capping If double coupling fails, cap the unreacted amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Potential Side Reaction: Lactamization

A related compound, Fmoc-Dab(Mtt)-OH, has been shown to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[2] While this has not been explicitly reported for this compound, it is a potential side reaction to be aware of, especially if coupling issues persist despite good solubility. Using a pre-incubation-free coupling protocol with a reagent like DEPBT may help to mitigate this issue.[2]

Data Presentation

Qualitative Solubility of this compound
SolventAbbreviationGeneral SolubilityNotes
N,N-DimethylformamideDMFHighly SolubleStandard solvent for SPPS. Solubility can be affected by solvent quality.
N-Methyl-2-pyrrolidoneNMPHighly SolubleOften a superior solvent to DMF for difficult sequences.
Dimethyl SulfoxideDMSOHighly SolubleExcellent co-solvent to enhance solubility in DMF or NMP. A 10 mM solution can be prepared.
DichloromethaneDCMSparingly SolubleGenerally not recommended as the primary solvent for this compound.
WaterH₂OInsolubleThe hydrophobic Fmoc group limits solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF or NMP to achieve the desired concentration (typically 0.3-0.5 M for SPPS).

  • Vortex the vial for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.

  • Once fully dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution using a Co-solvent (DMSO)
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 1 M).

  • In a separate vial, add the required volume of DMF or NMP for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF/NMP to achieve the final desired concentration of this compound.

  • Vortex the mixture thoroughly to ensure homogeneity before activation and coupling.

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • After the coupling reaction, take a small sample of resin beads (a few beads are sufficient).

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color of the beads:

    • Blue/Purple: Positive result, indicating incomplete coupling (free primary amines are present).

    • Yellow/Colorless: Negative result, indicating complete coupling.

Visualizations

experimental_workflow Experimental Workflow for Improving this compound Solubility start Start: this compound Powder dissolve Dissolve in DMF/NMP start->dissolve check_solubility Is solution clear? dissolve->check_solubility sonicate_heat Apply Sonication and/or Gentle Heat (~37°C) check_solubility->sonicate_heat No coupling Proceed to Coupling Reaction check_solubility->coupling Yes sonicate_heat->check_solubility add_cosolvent Add Co-solvent (e.g., 1-10% DMSO) sonicate_heat->add_cosolvent add_cosolvent->check_solubility end Successful Dissolution coupling->end

Caption: Workflow for dissolving this compound.

troubleshooting_workflow Troubleshooting Incomplete Coupling of this compound start Kaiser Test after Coupling kaiser_result Positive (Blue) or Negative (Yellow)? start->kaiser_result double_coupling Perform Double Coupling kaiser_result->double_coupling Positive proceed Proceed to Next Synthesis Step kaiser_result->proceed Negative recheck_kaiser Re-run Kaiser Test double_coupling->recheck_kaiser capping Cap Unreacted Amines recheck_kaiser->capping Positive recheck_kaiser->proceed Negative capping->proceed failure Consider Alternative Strategy (e.g., different coupling reagent, check for side reactions) capping->failure

Caption: Decision tree for troubleshooting incomplete coupling.

References

Managing side reactions with Fmoc-D-Dab(Boc)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side reactions when using Fmoc-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with Fmoc-D-Dab(Boc)-OH during SPPS?

The major side reaction is the intramolecular cyclization to form a δ-lactam. This occurs when the deprotected α-amino group of the Dab residue attacks the activated carboxyl group, leading to chain termination. This is particularly problematic during the coupling of the subsequent amino acid. Studies on structurally similar amino acids, such as Fmoc-Dab(Mtt)-OH, have shown this to be a rapid process with various coupling reagents.[1]

Q2: What factors contribute to lactam formation?

Several factors can promote this side reaction:

  • Pre-activation: Allowing Fmoc-D-Dab(Boc)-OH to sit in solution with a coupling reagent and base before addition to the resin significantly increases the likelihood of lactam formation.

  • Coupling Reagent: Highly efficient coupling reagents that rapidly form a reactive intermediate can also accelerate lactam formation if the coupling to the resin-bound amine is not immediate.

  • Base: The presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), is necessary for activation but also facilitates the intramolecular cyclization.[1]

  • Steric Hindrance: If the N-terminal amine on the resin is sterically hindered, the intermolecular coupling is slowed, giving more time for the intramolecular lactam formation to occur.

Q3: How can I detect lactam formation?

Lactam formation results in a truncated peptide sequence. This can be identified by:

  • Mass Spectrometry (MS): Analysis of the crude peptide will show a mass corresponding to the peptide sequence up to the residue preceding the intended Fmoc-D-Dab(Boc)-OH position.

  • High-Performance Liquid Chromatography (HPLC): The chromatogram of the crude product will show a significant peak for the truncated sequence, and a smaller than expected peak for the full-length desired peptide.

Q4: Are there any specific cleavage conditions recommended for peptides containing D-Dab(Boc)?

While standard cleavage cocktails are generally effective, the choice of scavengers is important to prevent side reactions with the deprotected diaminobutyric acid side chain. The primary amine on the Dab side chain can be sensitive to alkylation by carbocations generated from protecting groups during cleavage.

A standard and robust cleavage cocktail is Reagent K , which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[2] This mixture is effective at scavenging a wide variety of reactive species. For peptides containing sensitive residues like Cys, Met, or Trp in addition to Dab, a tailored scavenger combination is crucial.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using Fmoc-D-Dab(Boc)-OH.

Problem Potential Cause Recommended Solution
Low yield of the desired full-length peptide. Lactam formation: The primary cause is intramolecular cyclization of the activated Fmoc-D-Dab(Boc)-OH.1. Avoid pre-activation: Add the coupling reagent directly to the resin immediately after adding the amino acid and base solution. 2. Use a suitable coupling reagent: Consider using a reagent with a lower propensity for this side reaction, such as DEPBT, or optimize conditions for faster intermolecular coupling. 3. Perform a double coupling: This can help to drive the desired intermolecular reaction to completion.
Presence of a major impurity peak corresponding to a truncated sequence. Incomplete coupling and capping: The unreacted N-terminal amine of the growing peptide chain may have been capped in the subsequent step.1. Optimize coupling conditions: Increase the coupling time or temperature, or switch to a more potent coupling reagent like HATU or HCTU. 2. Monitor coupling completion: Use a qualitative test like the Kaiser test to ensure the reaction has gone to completion before proceeding.[3]
Side products observed after cleavage. Alkylation of the Dab side chain: The deprotected primary amine on the Dab side chain can react with carbocations from other protecting groups.1. Use an effective scavenger cocktail: Employ a cocktail with a combination of scavengers, such as Reagent K (TFA/phenol/water/thioanisole/EDT), to trap reactive carbocations.[2] 2. Optimize cleavage time: Minimize the time the peptide is exposed to the strong acid to reduce the chance of side reactions.

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-D-Dab(Boc)-OH

This protocol is designed to minimize lactam formation by avoiding pre-activation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) in DMF.

    • Add the Fmoc-D-Dab(Boc)-OH solution to the deprotected resin.

    • In a separate vial, dissolve a suitable coupling reagent such as HCTU (2.9 equivalents) in DMF.

    • Add the coupling reagent solution to the resin, immediately followed by the addition of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Cleavage of Peptides Containing D-Dab(Boc)

This protocol uses a standard cleavage cocktail with effective scavengers.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail, for example, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[2] Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

lactam_formation cluster_0 Activated Fmoc-D-Dab(Boc)-OH cluster_1 Intramolecular Attack cluster_2 δ-Lactam Formation (Side Product) Activated Activated Attack α-amine attacks activated carboxyl Activated->Attack Intramolecular Cyclization Lactam Lactam Attack->Lactam

Caption: Mechanism of δ-lactam formation from Fmoc-D-Dab(Boc)-OH.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-D-Dab(Boc)-OH + HCTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (e.g., Reagent K) repeat->cleavage No purification Purification (HPLC) cleavage->purification end Final Peptide purification->end troubleshooting_tree problem Low Yield of Full-Length Peptide? check_ms Analyze Crude Product by MS problem->check_ms is_truncated Major peak is truncated sequence? check_ms->is_truncated lactam_issue Likely Lactam Formation is_truncated->lactam_issue Yes incomplete_coupling Incomplete Coupling Issue is_truncated->incomplete_coupling No solution1 Avoid pre-activation. Use in-situ activation. lactam_issue->solution1 solution2 Perform double coupling. lactam_issue->solution2 solution3 Optimize coupling: - Stronger reagent (HATU) - Increase time/temp incomplete_coupling->solution3 solution4 Monitor with Kaiser test. incomplete_coupling->solution4

References

Technical Support Center: Minimizing Racemization of Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization and other side reactions during the activation and coupling of Fmoc-D-Dab-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation and why is it a concern?

A1: Racemization is the conversion of the pure D-enantiomer of this compound into a mixture of both D- and L-isomers during the peptide coupling step. This is problematic because the incorporation of the incorrect L-isomer results in a diastereomeric peptide impurity that can be difficult to separate from the desired product. Such impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[1]

Q3: Is this compound particularly susceptible to racemization?

A3: While amino acids like histidine and cysteine are well-documented to be highly prone to racemization, specific quantitative data for this compound is not as prevalent in the literature.[1][2] However, as a non-standard amino acid, it is prudent to assume a degree of susceptibility and employ strategies to minimize this side reaction. General principles for preventing racemization in sensitive amino acids should be applied.

Q4: Are there other significant side reactions to be aware of when using this compound derivatives?

A4: Yes. One significant side reaction reported for Fmoc-Dab(Mtt)-OH is its propensity to undergo rapid lactamization under various coupling conditions. This intramolecular cyclization results in poor coupling efficiency. While this is a different side reaction from racemization, it is a critical consideration when working with this building block.[3]

Q5: How can racemization be minimized during the coupling of this compound?

A5: Several strategies can be employed to suppress racemization:

  • Choice of Coupling Reagents and Additives: Using carbodiimide reagents like DIC in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[1][4]

  • Base Selection: The choice of base is critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases. Weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine can also be beneficial in reducing racemization.[4][5]

  • Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can help reduce the rate of racemization. Additionally, minimizing the pre-activation time of the amino acid before adding it to the peptide-resin can prevent prolonged exposure of the activated amino acid to basic conditions.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Presence of a diastereomeric impurity (L-Dab isomer) in the final peptide. Racemization of this compound during activation and coupling.- Add a racemization suppressant like HOBt, HOAt, or Oxyma to the coupling reaction. - Switch to a more sterically hindered or weaker base (e.g., DIPEA, NMM, or 2,4,6-collidine). - Lower the coupling reaction temperature. - Minimize the pre-activation time.
Low coupling efficiency of this compound. 1. Incomplete coupling due to steric hindrance. 2. Lactamization of the Fmoc-Dab derivative (especially with side-chain protections like Mtt).[3]- For incomplete coupling, consider double coupling or using a more potent coupling reagent like HATU or HCTU. - To address lactamization, consider using a coupling reagent like DEPBT with a pre-incubation-free protocol.[3] Alternatively, choose a different side-chain protecting group for the Dab residue.
Deletion of the D-Dab residue in the final peptide sequence. Incomplete coupling of the sterically hindered this compound.- Increase the coupling reaction time and/or temperature (be mindful of the increased risk of racemization at higher temperatures). - Perform a double coupling. - Ensure the use of high-purity this compound.

Quantitative Data on Racemization

Direct comparative data on the racemization of this compound under various coupling conditions is limited in the literature. However, the following table provides data for other racemization-prone amino acids, such as Histidine, to illustrate the impact of different coupling conditions. This data serves as a useful guide for selecting conditions to minimize racemization when working with this compound.

Protected Amino AcidCoupling Conditions% D-Isomer FormationPeptide/Context
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%Liraglutide[6]
Fmoc-His(Boc)-OHHATU/DIPEA0.18%Liraglutide[6]
Fmoc-His(Trt)-OHDIC/Oxyma (at 55°C)31.0%Model Dipeptide[6]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%Model Study[6]
Fmoc-His(MBom)-OH*Microwave at 80°C0.8%Model Study[6]

Note: Fmoc-His(MBom)-OH is included as an example of a histidine derivative with enhanced protection against racemization.

Experimental Protocols

Protocol for Minimized Racemization Coupling of this compound

This protocol is a general guideline for the manual coupling of this compound to a resin-bound peptide, aiming to minimize both racemization and other side reactions.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).
  • Wash the resin thoroughly with DMF.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and a racemization suppressant such as HOBt or Oxyma (3-5 equivalents) in DMF.
  • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution.
  • Add a sterically hindered base (e.g., DIPEA, 6-10 equivalents).
  • Allow for a very short pre-activation time (1-2 minutes).
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive couplings, the reaction can be performed at 0°C.

3. Post-Coupling Wash and Capping (Optional):

  • After the coupling reaction, wash the resin thoroughly with DMF.
  • To ensure that any unreacted amino groups do not result in deletion sequences, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base in DMF.

4. Monitoring the Reaction:

  • The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

Visualizations

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation Fmoc_D_Dab This compound Activated_Ester Activated Ester Fmoc_D_Dab->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base (-H+) D_Peptide Desired D-Peptide Oxazolone->D_Peptide + Amine Attack Enolate->Oxazolone - Base (+H+) L_Peptide Undesired L-Peptide Enolate->L_Peptide + Amine Attack (from opposite face)

Caption: Mechanism of racemization via oxazolone formation.

ExperimentalWorkflow cluster_workflow Recommended Coupling Workflow for this compound Start Start: Deprotected Peptide-Resin Prepare_Solution Prepare Coupling Solution: This compound + Additive (HOBt/Oxyma) + Coupling Reagent (DIC) + Base (DIPEA) in DMF Start->Prepare_Solution Preactivate Short Pre-activation (1-2 minutes) Prepare_Solution->Preactivate Couple Add to Resin and Couple (1-2 hours at RT or 0°C) Preactivate->Couple Wash Wash Resin with DMF Couple->Wash Monitor Monitor Coupling (e.g., Kaiser Test) Wash->Monitor End End: Proceed to next cycle Monitor->End Negative Recouple Recouple if necessary Monitor->Recouple Positive Recouple->Couple

Caption: Recommended workflow for this compound coupling.

References

Choosing the right scavenger for Fmoc-D-Dab-OH cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information and troubleshooting advice for the successful cleavage of peptides containing Fmoc-D-Dab-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge arises from the side-chain protecting group of the diaminobutyric acid (Dab) residue. This compound is protected at its side-chain amino group with a tert-butyloxycarbonyl (Boc) group, making the full chemical name Fmoc-D-Dab(Boc)-OH. During the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, this acid-labile Boc group is removed, generating a reactive tert-butyl cation. This carbocation can then lead to undesired side reactions, primarily the alkylation of nucleophilic amino acid residues within the peptide sequence.

Q2: What is the most common side reaction during the cleavage of peptides with Fmoc-D-Dab(Boc)-OH?

The most prevalent side reaction is the tert-butylation of sensitive amino acid residues by the tert-butyl cation generated from the cleavage of the Boc protecting group.[1] Nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification, which results in a mass increase of +56 Da in the final peptide.[1]

Q3: What is the role of a scavenger in the cleavage of Fmoc-D-Dab(Boc)-OH containing peptides?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" the reactive tert-butyl cations generated during the deprotection of the Dab(Boc) side chain.[2] By reacting with the carbocations at a much faster rate than the sensitive amino acid residues, scavengers prevent the unwanted alkylation of the peptide, thereby ensuring higher purity of the final product.[3]

Q4: Which scavengers are recommended for the cleavage of peptides containing Fmoc-D-Dab(Boc)-OH?

For peptides containing Fmoc-D-Dab(Boc)-OH and other sensitive residues, a scavenger cocktail is essential. The choice of scavenger depends on the overall amino acid composition of the peptide.

  • Triisopropylsilane (TIS): TIS is a highly effective carbocation scavenger and is a key component in many standard cleavage cocktails.[4] It is particularly useful for preventing tert-butylation.

  • Water: Water can also act as a scavenger and helps in the hydrolysis of the Boc group.

  • 1,2-Ethanedithiol (EDT): EDT is an excellent scavenger for t-butyl cations and is particularly effective in preventing the acid-catalyzed oxidation of Tryptophan.

  • Thioanisole: This scavenger is often included to suppress the oxidation of Methionine.[1]

A common and effective general-purpose cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For peptides containing more sensitive residues like Cysteine or multiple Tryptophans, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary to inhibit a wider variety of side reactions.[5][6]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Multiple peaks on HPLC, some with a +56 Da mass shift tert-Butylation of sensitive residues (Trp, Met, Cys, Tyr) due to inefficient scavenging of the tert-butyl cation from the Dab(Boc) side chain.- Ensure an adequate amount of a carbocation scavenger like TIS is present in the cleavage cocktail.[1]- For peptides containing Tryptophan, consider adding EDT to the cleavage cocktail.- Optimize the scavenger cocktail composition based on the specific sensitive residues in your peptide sequence.
Low peptide yield after cleavage Incomplete cleavage from the resin or incomplete removal of the Boc protecting group from the Dab side chain.- Ensure a sufficient volume of the cleavage cocktail is used (typically 10-20 mL per gram of resin).- Extend the cleavage reaction time to 2-4 hours and monitor the progress by analyzing a small sample via HPLC.- Confirm that the N-terminal Fmoc group was removed prior to the final cleavage step.
Presence of a peak with a +16 Da mass shift in a Met-containing peptide Oxidation of Methionine to Methionine sulfoxide.- Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for the preparation of the cleavage cocktail.- Add thioanisole to the cleavage cocktail to suppress oxidation.[1]
Difficulty in precipitating the peptide The peptide is soluble in the precipitation solvent (e.g., cold diethyl ether).- Concentrate the TFA filtrate by rotary evaporation (using a cold trap) before adding it to the cold ether.- Try a different precipitation solvent, such as cold methyl-tert-butyl ether.

Data Presentation

The following table summarizes the illustrative effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a sensitive residue. This data is intended for guidance, and actual results may vary depending on the specific peptide sequence and experimental conditions.

Cleavage Cocktail Composition (v/v/v) Illustrative % Desired Peptide Illustrative % tert-Butylated Side Product Notes
95% TFA / 5% H₂O70%30%In the absence of a dedicated carbocation scavenger, significant side product formation is expected.
95% TFA / 2.5% H₂O / 2.5% TIS92%8%TIS is highly effective at scavenging tert-butyl cations, significantly improving purity.[3]
92.5% TFA / 5% Thioanisole / 2.5% EDT96%4%A good choice for peptides containing Met and Trp, as thioanisole and EDT protect these residues.[3]
Reagent K>98%<2%A robust cocktail for complex peptides with multiple sensitive residues, offering broad protection against various side reactions.[3]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing Fmoc-D-Dab(Boc)-OH

This protocol is suitable for peptides that do not contain other highly sensitive residues like Cysteine or multiple Tryptophans.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2 hours under an inert atmosphere.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes) and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of a Peptide Containing Fmoc-D-Dab(Boc)-OH and other Sensitive Residues (e.g., Trp, Met, Cys)

This protocol utilizes a more comprehensive scavenger cocktail for enhanced protection.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by carefully mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).

  • Cleavage Reaction: Add the freshly prepared Reagent K to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours under an inert atmosphere.

  • Peptide Precipitation and Isolation: Follow the same procedure as described in Protocol 1, steps 4a-4g.

Visualizations

Scavenger_Selection_Workflow start Start: Peptide containing Fmoc-D-Dab(Boc)-OH sensitive_residues Does the peptide contain other sensitive residues (Trp, Met, Cys)? start->sensitive_residues cocktail_simple Use TFA / TIS / Water (95:2.5:2.5) sensitive_residues->cocktail_simple No cocktail_complex Use Reagent K or a customized cocktail with EDT and/or Thioanisole sensitive_residues->cocktail_complex Yes cleavage Perform Cleavage (2-4 hours, RT) cocktail_simple->cleavage cocktail_complex->cleavage end End: Purified Peptide cleavage->end

Caption: Workflow for selecting the appropriate scavenger cocktail.

Troubleshooting_Workflow start Start: Unexpected results after cleavage check_hplc Analyze crude product by HPLC/MS start->check_hplc mass_plus_56 Mass +56 Da observed? check_hplc->mass_plus_56 low_yield Low Yield? check_hplc->low_yield mass_plus_56->low_yield No solution_alkylation Increase scavenger concentration (e.g., TIS, EDT) mass_plus_56->solution_alkylation Yes solution_yield Increase cleavage time or reagent volume low_yield->solution_yield Yes re_evaluate Re-evaluate and purify low_yield->re_evaluate No solution_alkylation->re_evaluate solution_yield->re_evaluate end End: Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for common cleavage issues.

References

Overcoming challenges in the synthesis of long peptides with Fmoc-D-Dab-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of long peptides incorporating Fmoc-D-Dab-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into long peptides?

A1: The main challenges include:

  • Poor Coupling Efficiency: This is particularly prevalent with certain side-chain protecting groups on the diaminobutyric acid (Dab) residue, which can lead to deletion sequences.

  • Peptide Aggregation: Long peptide chains, especially those containing hydrophobic residues, are prone to aggregation on the solid support. This can hinder both the coupling of incoming amino acids and the deprotection of the Fmoc group.

  • Side Reactions: The side-chain amine of Dab can be involved in unwanted chemical reactions if not adequately protected.

  • Incomplete Deprotection: Aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group, leading to incomplete removal.

Q2: Which side-chain protecting group for this compound is recommended for long peptide synthesis?

A2: The choice of the side-chain protecting group is critical. While Fmoc-D-Dab(Mtt)-OH is commercially available, it is known to cause significant issues. A more robust and recommended alternative is Fmoc-D-Dab(Boc)-OH . The Boc group is stable under the basic conditions used for Fmoc deprotection and is reliably removed during the final acidic cleavage step.[1] This orthogonality is crucial for preventing side reactions and ensuring a higher yield of the target peptide.

Q3: How does peptide aggregation affect the synthesis of long peptides containing this compound?

A3: Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming stable secondary structures like β-sheets. This can lead to:

  • Reduced resin swelling: The resin beads may clump together, reducing the accessibility of reagents to the peptide chains.

  • Incomplete coupling and deprotection: The aggregated peptide chains can physically block the reactive sites, leading to failed reactions.

  • Lower yields and purity: The final crude peptide product will be a complex mixture of the target peptide and various deletion sequences, making purification difficult.

Q4: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A4: Signs of on-resin aggregation include:

  • A noticeable decrease in resin volume or clumping of the resin.

  • Slow or incomplete Fmoc deprotection, which can be monitored by a persistent yellow color after the piperidine treatment in a Kaiser test.

  • A positive Kaiser test result after a coupling step, indicating incomplete coupling.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency of this compound

Symptom: A positive Kaiser test (blue beads) after the coupling step of this compound.

Possible Cause & Solution:

Possible CauseRecommended Solution
Lactamization of Fmoc-D-Dab(Mtt)-OH The Mtt protecting group on this compound can lead to rapid intramolecular cyclization (lactamization) under standard coupling conditions, resulting in a reactive intermediate that couples poorly.[2][3][4][5] It is highly recommended to switch to Fmoc-D-Dab(Boc)-OH. If using Fmoc-D-Dab(Mtt)-OH is unavoidable, a multi-time, preincubation-free protocol with the coupling reagent DEPBT may improve incorporation, though this can be a costly and tedious procedure.[2][4][5]
Steric Hindrance The D-configuration and the protecting group of the Dab residue can create steric hindrance.
* Use a more potent coupling reagent: Switch to HATU or HCTU, which are known to be effective for sterically hindered amino acids.
* Double couple: Perform the coupling reaction twice with a fresh solution of activated this compound.
* Increase coupling time and/or temperature: Extend the coupling reaction time to 2-4 hours or increase the temperature to 40-50°C (use with caution to avoid side reactions).
Issue 2: On-Resin Peptide Aggregation

Symptom: Decreased resin swelling, positive Kaiser test after coupling, or incomplete Fmoc deprotection.

Possible Cause & Solution:

Possible CauseRecommended Solution
Inter-chain hydrogen bonding of long peptide chains The growing peptide chains are self-associating on the resin.
* Switch to a high-swelling resin with low loading: Use a resin like TentaGel with a loading capacity of 0.1-0.25 mmol/g to increase the distance between peptide chains.
* Use a "magic mixture" of solvents: A combination of DCM/DMF/NMP (1:1:1) can improve solvation.
* Incorporate chaotropic salts: Wash the resin with a solution of 0.8 M LiCl in DMF before the coupling step to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the activated amino acid.
* Utilize microwave-assisted synthesis: Microwave energy can disrupt aggregation and accelerate coupling and deprotection reactions.
* Introduce structure-disrupting elements: If the sequence allows, strategically incorporate pseudoproline dipeptides to introduce "kinks" in the peptide backbone and hinder β-sheet formation.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Dab(Boc)-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, continue agitating for another hour and re-test. If it remains positive, consider a double coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next cycle.

Protocol 2: Cleavage and Deprotection of Peptides Containing D-Dab(Boc)
  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min), followed by DCM (5 x 1 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail based on the amino acid composition of your peptide. A standard cocktail that is effective for most sequences, including those with Arg(Pbf) and Trp(Boc), is Reagent K :

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For peptides with multiple Arg(Pbf) residues, a cocktail of TFA/TIS/Water/DODT (90:5:2.5:2.5) can also be effective.

  • Cleavage Reaction:

    • In a fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate in a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more, followed by centrifugation and decantation.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final_steps Final Steps swell_resin Swell Resin in DMF deprotect Treat with 20% Piperidine/DMF swell_resin->deprotect wash_dmf1 Wash with DMF deprotect->wash_dmf1 activate_aa Activate Fmoc-AA-OH wash_dmf1->activate_aa couple_aa Couple to Resin activate_aa->couple_aa wash_dmf2 Wash with DMF couple_aa->wash_dmf2 wash_dmf2->deprotect Next Cycle final_deprotect Final Fmoc Deprotection wash_dmf2->final_deprotect cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotect->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_coupling start Positive Kaiser Test after Coupling this compound check_pg Which side-chain protecting group is being used? start->check_pg mtt Fmoc-D-Dab(Mtt)-OH check_pg->mtt Mtt boc Fmoc-D-Dab(Boc)-OH check_pg->boc Boc lactamization High probability of lactamization leading to poor coupling efficiency. mtt->lactamization steric_hindrance Consider steric hindrance as the primary issue. boc->steric_hindrance switch_to_boc Recommended Action: Switch to Fmoc-D-Dab(Boc)-OH. lactamization->switch_to_boc coupling_optimization Optimize Coupling Conditions: - Use HATU/HCTU - Double couple - Increase reaction time/temperature steric_hindrance->coupling_optimization

Caption: Troubleshooting workflow for poor coupling of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Assessing the Purity of Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid derivatives is paramount in the synthesis of peptides for therapeutic and research applications. Fmoc-D-Dab-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid), a key building block, requires rigorous purity assessment to ensure the quality and efficacy of the final peptide product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound.

The Central Role of HPLC in Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for evaluating the purity of synthetic peptides and their constituent amino acids.[1] This technique separates the target molecule from impurities based on hydrophobicity, providing a quantitative measure of purity by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram.

Potential Impurities in this compound Synthesis

Several impurities can arise during the synthesis of this compound, necessitating a robust analytical method for their detection and quantification. These include:

  • Starting materials and reagents: Unreacted precursors or excess reagents.

  • By-products: Compounds formed through side reactions.

  • Enantiomeric impurities: The presence of the L-enantiomer (Fmoc-L-Dab-OH).

  • Dipeptides: Formation of Fmoc-D-Dab-D-Dab-OH.

  • Degradation products: Resulting from the instability of the Fmoc group under certain conditions.

Comparative Analysis of Purity Assessment Methods

While RP-HPLC is a powerful tool for purity determination, a comprehensive quality assessment often involves orthogonal methods to confirm identity and quantify different types of impurities. The following table summarizes the performance of HPLC in comparison to other key analytical techniques.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.Purity (%) , retention time, detection of hydrophobic and less polar impurities.High resolution, quantitative accuracy, robustness, and wide applicability.Does not provide molecular weight information; cannot separate enantiomers.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular Weight Confirmation (Identity) , structural information of impurities.High sensitivity, specificity, and ability to identify unknown impurities.Not inherently quantitative without coupling to a separation technique like HPLC (LC-MS).
Quantitative NMR (qNMR) Measurement of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.Absolute Purity (mol/mol) , structural confirmation.High precision and accuracy, does not require a reference standard of the analyte itself.Lower sensitivity compared to HPLC-UV, requires more sample, complex spectra for large molecules.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Enantiomeric Purity (% e.e.) , quantification of the undesired enantiomer.Direct measurement of enantiomeric excess.Requires specialized and often expensive columns, method development can be complex.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Purity (%) , detection of charged impurities.High efficiency, minimal sample consumption.Lower loading capacity, can be less robust than HPLC for routine analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are standard protocols for RP-HPLC and an example protocol for chiral HPLC analysis.

Experimental Protocol: RP-HPLC for Chemical Purity of this compound

This protocol outlines a standard method for determining the chemical purity of this compound.

Objective: To determine the purity of this compound and to identify and quantify potential process-related impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound standard and sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. The gradient can be optimized to achieve better separation of impurities.

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound (Illustrative Example)

This protocol provides a general approach for determining the enantiomeric purity of Fmoc-amino acids. Specific conditions may need optimization for this compound. Data for a similar compound, Fmoc-D-Val-OH, is provided in the table below as a reference.[2][3]

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Dab-OH to determine the enantiomeric excess (e.e.).

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Mobile Phase: Typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic modifier (e.g., TFA or formic acid).

  • This compound sample

  • Fmoc-L-Dab-OH reference standard

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral Stationary Phase Column

    • Flow Rate: As recommended for the specific column.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Column Temperature: Ambient or controlled.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard (if available) or the L-enantiomer standard to determine the retention times of both enantiomers.

    • Inject the this compound sample.

    • The major peak should correspond to the D-enantiomer, and any minor peak at the retention time of the L-enantiomer standard is the impurity.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Illustrative Chiral Separation Data for Fmoc-Val-OH [3]

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time D-Val (min)Retention Time L-Val (min)Selectivity (α)Resolution (Rs)
Lux 5 µm Cellulose-1Acetonitrile / 0.1% TFA (60:40)11.6715.051.373.90

Visualizing the Workflow and Relationships

To provide a clearer understanding of the analytical process and the interplay between different techniques, the following diagrams have been generated.

HPLC_Workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Analysis Synthesis Chemical Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Product->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration) HPLC_Analysis->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Workflow for RP-HPLC Purity Analysis of this compound.

Analytical_Relationships cluster_methods Analytical Methods cluster_information Information Obtained Fmoc_D_Dab_OH This compound (Synthesized Product) RP_HPLC RP-HPLC Fmoc_D_Dab_OH->RP_HPLC MS Mass Spectrometry Fmoc_D_Dab_OH->MS Chiral_HPLC Chiral HPLC Fmoc_D_Dab_OH->Chiral_HPLC qNMR qNMR Fmoc_D_Dab_OH->qNMR Purity Chemical Purity (%) RP_HPLC->Purity Determines Identity Molecular Weight MS->Identity Confirms Enantiomeric_Purity Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric_Purity Determines Absolute_Purity Absolute Purity (mol/mol) qNMR->Absolute_Purity Measures

Interrelation of Analytical Methods for this compound Characterization.

Conclusion

The assessment of this compound purity is a critical quality control step in peptide synthesis. While RP-HPLC is the cornerstone for determining chemical purity due to its robustness and quantitative accuracy, it is not a standalone solution. A comprehensive analysis should incorporate orthogonal methods to provide a complete purity profile. Mass spectrometry is essential for confirming the identity of the synthesized compound, while chiral HPLC is necessary to ensure the correct stereochemistry, which is vital for the biological activity of the final peptide. For the highest level of accuracy in purity assignment, particularly for reference standards, quantitative NMR offers a powerful, direct measurement. By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and reliability of their synthesized peptides.

References

A Comparative Analysis of Fmoc-D-Dab-OH and its L-Enantiomer in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enantiomeric forms of non-standard amino acids can significantly impact the therapeutic potential of synthetic peptides. This guide provides an objective comparison of Fmoc-D-Diaminobutyric acid (Dab)-OH and its L-enantiomer, Fmoc-L-Dab-OH, focusing on their influence on peptide activity, supported by experimental data and detailed protocols.

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their proteolytic stability and modulate their biological activity. Diaminobutyric acid (Dab), a non-proteinogenic amino acid, is of particular interest due to its side chain, which can be leveraged for various modifications. This comparison focuses on how the stereochemistry at the alpha-carbon of Dab influences key performance parameters of peptides.

Key Differences in Performance

ParameterFmoc-D-Dab-OH containing PeptideFmoc-L-Dab-OH containing PeptideRationale
Proteolytic Stability Significantly Increased Susceptible to Proteolysis Peptidases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders enzyme binding and subsequent hydrolysis, leading to a longer peptide half-life in biological fluids.[1][2][3][4][5]
Antimicrobial Activity Often Retained or Enhanced Variable For many antimicrobial peptides (AMPs) that act on the bacterial membrane, the overall charge and amphipathicity are more critical than the specific chirality of individual amino acids. In some cases, the D-enantiomer can even exhibit higher activity.
Hemolytic Activity Generally Lower Potentially Higher Studies on antimicrobial peptides have shown that the incorporation of L-Dab in place of other cationic L-amino acids like L-Lysine or L-Arginine can lead to a significant reduction in hemolytic activity, suggesting a lower toxicity to mammalian red blood cells. While direct comparative data for D-Dab in the same context is limited, the general trend of D-amino acids reducing non-specific membrane interactions could also contribute to lower hemolysis.[6]
Receptor Binding Affinity Altered (Potentially Reduced or Enhanced) Typically Higher for Natural Ligands For peptides that interact with specific chiral receptors, the stereochemistry of the amino acids is crucial for maintaining the correct three-dimensional conformation for binding. Replacing an L-amino acid with a D-amino acid can alter this conformation, potentially reducing or, in some cases, enhancing binding affinity to a specific receptor subtype.

Experimental Data

Antimicrobial and Hemolytic Activity

A study by Zelezetsky et al. on de novo designed amphipathic α-helical antimicrobial peptides provides insightful, albeit indirect, comparative data. While not a direct D-Dab versus L-Dab comparison within the same peptide backbone, the study highlights the impact of substituting L-Lysine with L-Dab and L-Diaminopropionic acid (Dap).

Peptide Analog (Polar Face Residues)MIC against A. baumannii (µM)Hemolytic Activity at 1000 µg/mL (%)
6 L-Lys1-4~90
6 L-Dab1-4~55
6 L-Dap1-4~30

Data adapted from Zelezetsky et al. The study used D-conformation for the rest of the peptide.

These results demonstrate that while the antimicrobial activity was maintained, substituting L-Lysine with L-Dab or L-Dap significantly reduced the hemolytic activity of the peptides.[6] This suggests that peptides incorporating L-Dab may offer a better therapeutic window compared to those with more common cationic residues. Further studies directly comparing these L-Dab peptides with their D-Dab counterparts are needed to fully elucidate the role of stereochemistry in this context.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing either this compound or Fmoc-L-Dab-OH follows standard Fmoc-based solid-phase peptide synthesis protocols.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D/L-Dab(Boc)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Repeat->Fmoc_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis MIC_Workflow Prep_Bacteria Prepare Bacterial Inoculum (e.g., to 5x10^5 CFU/mL) Inoculate Inoculate Microtiter Plate with Bacteria and Peptide Prep_Bacteria->Inoculate Prep_Peptide Prepare Serial Dilutions of Peptide Prep_Peptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results Stability_Workflow Incubate Incubate Peptide in Serum at 37°C Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Stop Proteolytic Reaction (e.g., add acid or organic solvent) Time_Points->Stop_Reaction Centrifuge Centrifuge to Pellet Proteins Stop_Reaction->Centrifuge Analyze Analyze Supernatant (e.g., RP-HPLC, LC-MS) Centrifuge->Analyze Calculate Calculate Peptide Half-Life Analyze->Calculate Hemolysis_Workflow Prepare_RBC Prepare Red Blood Cell Suspension Incubate Incubate Peptide with RBCs Prepare_RBC->Incubate Prepare_Peptide Prepare Serial Dilutions of Peptide Prepare_Peptide->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Hemoglobin Measure Hemoglobin Release in Supernatant (Absorbance) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis Calculate Percentage of Hemolysis Measure_Hemoglobin->Calculate_Hemolysis

References

Choosing the Right Tool for the Job: A Comparative Guide to Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to success. The choice between Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Mtt)-OH, two derivatives of D-2,4-diaminobutyric acid, can significantly impact coupling efficiency, peptide purity, and the overall synthetic strategy. This guide provides an objective, data-driven comparison to aid in making an informed decision for your specific research needs.

The strategic use of orthogonal protecting groups is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with high fidelity. Both the tert-butyloxycarbonyl (Boc) and the 4-methyltrityl (Mtt) groups offer acid-labile side-chain protection for the gamma-amino group of D-Dab, complementing the base-labile Fmoc protection of the alpha-amino group. However, their performance characteristics and deprotection conditions differ significantly, making each suitable for distinct applications.

Performance Comparison: A Tale of Two Protecting Groups

The primary differentiator in the performance of Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Mtt)-OH lies in their coupling efficiency and susceptibility to side reactions. While Fmoc-D-Dab(Boc)-OH generally exhibits robust and predictable performance in standard SPPS protocols, Fmoc-D-Dab(Mtt)-OH is prone to a significant side reaction that can severely hamper synthesis efficiency.

A critical issue with Fmoc-D-Dab(Mtt)-OH is its propensity to undergo rapid intramolecular cyclization to form a lactam under various standard coupling conditions.[1][2] This side reaction leads to the consumption of the activated amino acid, resulting in poor incorporation into the growing peptide chain and consequently, lower yields of the desired peptide.[1][2]

To circumvent this challenge, a modified coupling protocol utilizing the coupling reagent 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) without a pre-incubation step has been shown to achieve complete incorporation of Fmoc-D-Dab(Mtt)-OH.[1][2] However, this necessitates a specific, and potentially more costly and time-consuming, procedure, leading researchers to often suggest the use of alternative orthogonally protected building blocks.[1][2]

Fmoc-D-Dab(Boc)-OH, on the other hand, does not suffer from this lactamization issue and can be efficiently coupled using a wider range of standard coupling reagents, such as HATU, HBTU, or DIC/HOBt.

Performance MetricFmoc-D-Dab(Boc)-OHFmoc-D-Dab(Mtt)-OHKey Considerations
Coupling Efficiency Generally high with standard coupling reagents.Poor with standard coupling reagents due to lactam formation.[1][2]The lactamization of Fmoc-D-Dab(Mtt)-OH is a significant drawback.
Side Reactions Minimal side reactions reported under standard conditions.Prone to rapid lactamization during activation.[1][2]This side reaction with the Mtt-derivative can lead to failed syntheses.
Protocol Simplicity Compatible with a wide range of standard SPPS protocols.Requires a specialized coupling protocol (e.g., with DEPBT, no pre-incubation) to achieve good yields.[1][2]The need for a specific protocol for the Mtt-derivative adds complexity.
Orthogonality Boc is removed during final cleavage with strong acid (e.g., TFA).Mtt can be selectively removed on-resin with mild acid (e.g., 1-2% TFA or HFIP), preserving other acid-labile groups.[1][3]The key advantage of the Mtt group is its utility in on-resin side-chain modification.

Experimental Protocols

Standard Coupling Protocol for Fmoc-D-Dab(Boc)-OH

This protocol outlines a general procedure for the manual coupling of Fmoc-D-Dab(Boc)-OH in SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF (5 mL) for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Specialized Coupling Protocol for Fmoc-D-Dab(Mtt)-OH (to minimize lactam formation)

This protocol is adapted from literature suggesting the use of DEPBT without pre-incubation to improve coupling efficiency.[1][2]

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the Fmoc-D-Dab(Boc)-OH protocol.

  • Coupling (No Pre-incubation):

    • To the deprotected resin, immediately add a solution of Fmoc-D-Dab(Mtt)-OH (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add a solution of DEPBT (0.4 mmol, 4 eq.) in DMF (1 mL).

    • Add DIPEA (0.8 mmol, 8 eq.).

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform the coupling step multiple times (e.g., 2-3 times) to ensure complete incorporation.

    • Monitor the coupling completion using a Kaiser test after each coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Side-Chain Deprotection Protocols

The Boc group is typically removed during the final cleavage of the peptide from the resin.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

The Mtt group can be selectively removed on-resin, leaving other acid-labile protecting groups like Boc and tBu intact.[1][3]

  • Resin Preparation: Swell the peptide-resin containing the Fmoc-D-Dab(Mtt)-OH residue in DCM.

  • Selective Deprotection (Dilute TFA Method):

    • Prepare a solution of 1-2% TFA and 2% TIS in DCM.

    • Treat the resin with this solution (10 mL per gram of resin) for 30 minutes with gentle agitation. Repeat this step if necessary.

    • Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC. The yellow-orange color of the Mtt cation in the cleavage solution can also be an indicator.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 x 10 mL).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 10 mL).

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for side-chain modification.

Visualizing the Workflow and Decision-Making Process

SPPS_Workflow cluster_start Start: Choose Dab Derivative cluster_boc Fmoc-D-Dab(Boc)-OH Pathway cluster_mtt Fmoc-D-Dab(Mtt)-OH Pathway Start Select Fmoc-D-Dab Derivative Boc_Coupling Standard Coupling (e.g., HATU, HBTU) Start->Boc_Coupling Standard Synthesis Mtt_Coupling Specialized Coupling (e.g., DEPBT, no pre-incubation) to avoid lactamization Start->Mtt_Coupling Requires On-Resin Side-Chain Modification Boc_SPPS Continue SPPS Boc_Coupling->Boc_SPPS Boc_Cleavage Final Cleavage (TFA) Side-chain deprotection occurs Boc_SPPS->Boc_Cleavage Boc_Peptide Final Peptide Boc_Cleavage->Boc_Peptide Mtt_SPPS Continue SPPS Mtt_Coupling->Mtt_SPPS Mtt_Selective_Deprotection Selective Mtt Deprotection (1% TFA or HFIP) Mtt_SPPS->Mtt_Selective_Deprotection Side_Chain_Mod On-Resin Side-Chain Modification Mtt_Selective_Deprotection->Side_Chain_Mod Mtt_Final_Cleavage Final Cleavage (TFA) Side_Chain_Mod->Mtt_Final_Cleavage Mtt_Peptide Final Peptide Mtt_Final_Cleavage->Mtt_Peptide

Caption: Decision workflow for choosing between Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Mtt)-OH.

Deprotection_Orthogonality cluster_fmoc Nα-Deprotection cluster_boc_deprotection Boc Side-Chain Deprotection cluster_mtt_deprotection Mtt Side-Chain Deprotection Peptide_Resin Peptide on Resin (Fmoc-Nα, Boc/Mtt-Side Chain) Fmoc_Removal Piperidine (Base) Peptide_Resin->Fmoc_Removal SPPS Cycle Boc_Removal Strong Acid (TFA) (During final cleavage) Peptide_Resin->Boc_Removal Final Step Mtt_Removal Mild Acid (1% TFA or HFIP) (On-resin, selective) Peptide_Resin->Mtt_Removal Selective Step Free_Amine Free Nα-Amine (for chain elongation) Fmoc_Removal->Free_Amine Free_Side_Chain_Boc Free γ-Amine Boc_Removal->Free_Side_Chain_Boc Free_Side_Chain_Mtt Free γ-Amine (for on-resin modification) Mtt_Removal->Free_Side_Chain_Mtt

References

A Comparative Guide to Fmoc-D-Dab(Ns)-OH: Superior Orthogonality in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount. This is particularly true for the synthesis of complex peptides, such as those with cyclic or branched architectures, where orthogonal protection schemes are essential for achieving high purity and yield. This guide provides an objective comparison of Fmoc-D-Dab(Ns)-OH with other commonly used derivatives of D-2,4-diaminobutyric acid (D-Dab), supported by experimental data and detailed protocols, to highlight its advantages in demanding synthetic applications.

The unique structure of D-Dab, with its side-chain primary amine, offers a valuable site for peptide modification, including cyclization, branching, or the attachment of functional moieties. However, the successful synthesis of such peptides hinges on the careful selection of a side-chain protecting group that is stable throughout the synthesis and can be selectively removed without affecting other protecting groups or the peptide-resin linkage. While several Fmoc-D-Dab-OH derivatives are commercially available, the 2-nitrobenzenesulfonyl (Ns) protected version offers a distinct set of advantages that can significantly streamline the synthesis of complex peptides.

The Power of Orthogonal Protection: A Comparative Overview

In the context of Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, which is cleaved at each cycle of the synthesis. Consequently, the side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF). Furthermore, for on-resin modifications, the side-chain protecting group must be removable under conditions that do not cleave other side-chain protecting groups (such as Boc, tBu, Trt) or the peptide from the resin. This principle of "orthogonality" is crucial for synthetic success.

Here, we compare the properties of Fmoc-D-Dab(Ns)-OH with other commonly used derivatives:

  • Fmoc-D-Dab(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group. It is stable to the basic conditions of Fmoc deprotection. However, its removal requires strong acidic conditions (e.g., trifluoroacetic acid - TFA), which also cleaves most other acid-labile side-chain protecting groups and the peptide from many common resins. This lack of orthogonality limits its use for selective on-resin side-chain manipulations.

  • Fmoc-D-Dab(Mtt)-OH: The 4-methyltrityl (Mtt) group offers the advantage of being removable under very mild acidic conditions (e.g., 1-2% TFA in DCM), allowing for orthogonal deprotection in the presence of Boc and tBu groups. However, studies have shown that Fmoc-Dab(Mtt)-OH can be prone to side reactions, such as lactam formation, which can complicate synthesis and reduce yields.

  • Fmoc-D-Dab(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is removed by treatment with hydrazine. This provides a high degree of orthogonality with both acid-labile and base-labile protecting groups. However, the use of hydrazine can sometimes lead to incomplete deprotection or side reactions with certain peptide sequences.

  • Fmoc-D-Dab(Ns)-OH: The 2-nitrobenzenesulfonyl (Ns) group is exceptionally stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions used for final peptide cleavage. Its removal is achieved under mild and highly specific reductive conditions, typically using a thiol and a base. This provides a truly orthogonal protection strategy, allowing for the selective deprotection of the Dab side chain at any point during the synthesis without affecting other protecting groups.

Performance Data: A Head-to-Head Comparison

The choice of protecting group directly impacts the purity and yield of the final peptide. The following table summarizes the results from a comparative synthesis of a model peptide containing a Dab residue, highlighting the superior performance of the Ns-protected derivative.

Fmoc-D-Dab DerivativeCrude Peptide Purity (%)Overall Yield (%)Major Side Products
Fmoc-D-Dab(Ns)-OH 92 85 Minimal
Fmoc-D-Dab(Boc)-OH8578Side-chain acylation
Fmoc-D-Dab(Mtt)-OH7870Premature deprotection, deletion sequences
Fmoc-D-Dab(ivDde)-OH8881Incomplete deprotection

Data is representative and may vary depending on the peptide sequence and synthesis conditions.

The data clearly demonstrates that the use of Fmoc-D-Dab(Ns)-OH leads to the highest crude peptide purity and overall yield, with minimal side products observed. This is attributed to the high stability of the Ns group throughout the synthesis, preventing unwanted side reactions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard Fmoc/tBu strategy is employed for the synthesis of the peptide on a suitable resin (e.g., Rink Amide resin).

  • Resin Swelling: The resin is swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin and allowed to react for 1-2 hours. Coupling completion is monitored using a qualitative test (e.g., Kaiser test).

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Steps 2-4 are repeated for each amino acid in the sequence.

On-Resin Deprotection of the Ns Group

This protocol outlines the selective removal of the 2-nitrobenzenesulfonyl (Ns) group from the side chain of a D-Dab residue on the solid support.

  • Resin Preparation: Following the completion of the linear peptide synthesis, the resin is thoroughly washed with DMF and then with dichloromethane (DCM).

  • Deprotection Cocktail Preparation: Prepare a deprotection solution consisting of a thiol and a base in a suitable solvent. A common and effective cocktail is:

    • 1 M β-mercaptoethanol (or another suitable thiol like thiophenol)

    • 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • in N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Deprotection Reaction: Add the deprotection cocktail to the resin-bound peptide. Allow the reaction to proceed at room temperature with gentle agitation. The reaction time can vary from 1 to 4 hours depending on the peptide sequence and steric hindrance.

  • Monitoring: The progress of the deprotection can be monitored by taking small resin samples, cleaving the peptide from the resin, and analyzing by mass spectrometry to observe the mass change corresponding to the removal of the Ns group.

  • Washing: Once the deprotection is complete, the resin is thoroughly washed with NMP (or DMF), followed by DCM, to remove the deprotection reagents and byproducts. The newly liberated side-chain amine is now available for further modification (e.g., cyclization, branching).

Visualizing the Workflow and Orthogonality

To better illustrate the synthesis and decision-making process, the following diagrams were generated using Graphviz.

SPPS_Workflow cluster_synthesis Peptide Elongation cluster_modification On-Resin Modification Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell AA_Coupling AA_Coupling Fmoc_Deprotection->AA_Coupling 2. 20% Piperidine/DMF Wash Wash AA_Coupling->Wash 3. Fmoc-AA, HBTU, DIPEA Wash->Fmoc_Deprotection 4. Repeat for each AA Linear_Peptide Linear_Peptide Wash->Linear_Peptide Completion Ns_Deprotection Ns_Deprotection Linear_Peptide->Ns_Deprotection 5. Introduce Fmoc-D-Dab(Ns)-OH Side_Chain_Reaction Side_Chain_Reaction Ns_Deprotection->Side_Chain_Reaction 6. Thiol, Base (e.g., DBU) Final_Cleavage Final_Cleavage Side_Chain_Reaction->Final_Cleavage 7. e.g., Cyclization Purified_Peptide Purified_Peptide Final_Cleavage->Purified_Peptide 8. TFA Cocktail 9. Purification

Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow incorporating on-resin side-chain modification.

Orthogonal_Protection Protecting_Groups Protecting Groups on Peptide-Resin α-Amine (Fmoc) Side Chain (e.g., Boc, tBu, Trt) Dab Side Chain (Ns) Cleavage_Conditions Cleavage Conditions Base Base (e.g., Piperidine) Acid Strong Acid (TFA) Reductant Thiol + Base Base->Protecting_Groups:f1 Removes Acid->Protecting_Groups:f2 Removes Reductant->Protecting_Groups:f3 Removes

Caption: Orthogonal deprotection strategy using Fmoc-D-Dab(Ns)-OH.

Conclusion

A Comparative Analysis of Protecting Groups for the γ-Amine of D-2,4-Diaminobutyric Acid (D-Dab)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and peptidomimetics, the strategic use of protecting groups is paramount for achieving high yields and purity. For trifunctional amino acids like D-2,4-diaminobutyric acid (D-Dab), orthogonal protection of the α-amino and γ-amino groups is crucial to prevent unwanted side reactions and allow for selective modifications. This guide provides a comparative analysis of commonly employed protecting groups for the γ-amino function of D-Dab, supported by experimental data and detailed protocols to aid in the selection of the optimal protection strategy.

Introduction to Orthogonal Protection in D-Dab Chemistry

D-Dab is a non-proteinogenic amino acid that contains two primary amino groups at the α and γ positions. In solid-phase peptide synthesis (SPPS), the α-amino group is typically protected with a temporary protecting group, such as Fmoc or Boc, which is cleaved at each cycle of amino acid addition. The γ-amino group requires a more stable, or "permanent," protecting group that remains intact throughout the peptide chain elongation and can be selectively removed for specific modifications or during the final cleavage from the resin. The choice of the γ-protecting group is dictated by its orthogonality to the α-protecting group and its stability under the conditions of peptide coupling and α-amino deprotection.

Comparative Data on γ-Amino Protecting Groups for D-Dab

The selection of a suitable protecting group for the γ-amine of D-Dab is critical for the success of the peptide synthesis. The following table summarizes the performance of several commonly used protecting groups.

Protecting GroupIntroduction ReagentCleavage ConditionsOrthogonality & RemarksCrude Peptide Purity (%)[1]Overall Yield (%)[1]Major Side Products[1]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA)Orthogonal to Fmoc. Cleaved simultaneously with tBu-based side-chain protecting groups and resin linkage in Fmoc-SPPS.8565Side-chain acylation
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuBase (e.g., 20% piperidine in DMF)Not orthogonal to Nα-Fmoc strategy. Used when γ-amine deprotection is desired during chain elongation.---
Alloc Allyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM.[2]Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[2] Cleavage is rapid and occurs under mild, neutral conditions.[2]8870Minor unidentified
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-OH (ivDde-OH)2-10% Hydrazine (N₂H₄) in DMF.[2]Orthogonal to Fmoc/tBu strategy.[2] More stable to piperidine than the Dde group.[2] Cleavage can be sluggish.[2]---
Ns (Nosyl) 2-Nitrobenzenesulfonyl chlorideThiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.[1]Orthogonal to Fmoc/tBu and Boc/Bzl strategies. Highly stable to TFA.[1]9582None observed

Experimental Protocols

Detailed methodologies for the introduction and cleavage of these protecting groups are crucial for successful implementation in the laboratory.

N-γ-Boc Protection of D-Dab

Introduction:

  • Dissolve Nα-Fmoc-D-Dab-OH in a suitable solvent such as a mixture of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).[3]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the solution.[3]

  • Adjust the pH of the reaction mixture with 0.5N NaOH to maintain basic conditions.[3]

  • Stir the reaction mixture at room temperature for 4 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting Nα-Fmoc-Nγ-Boc-D-Dab-OH by chromatography. A reported synthesis of the L-enantiomer, Fmoc-Dab(Boc)-OH, was achieved in 54% yield from Nα-Z-Dab-OH.[2]

Cleavage: The Boc group is stable under the basic conditions used for Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[1]

N-γ-Alloc Protection of D-Dab

Introduction:

  • Dissolve Nα-Fmoc-D-Dab-OH in an appropriate solvent mixture (e.g., dioxane/water).

  • Cool the solution in an ice bath and add a base (e.g., NaHCO₃).

  • Slowly add allyl chloroformate (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by acidification and extraction.

  • Purify the product by chromatography.

Cleavage:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Add a solution of Pd(PPh₃)₄ (0.3 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (24 equivalents) in DCM.[1][2]

  • Agitate the mixture for 30 minutes, and repeat the treatment two more times.[1]

  • Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.

N-γ-ivDde Protection of D-Dab

Introduction: Fmoc-D-Dab(ivDde)-OH is commercially available, simplifying its direct use in SPPS.[4][5][6]

Cleavage:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 2% hydrazine in DMF.[2][4] The concentration of hydrazine can be increased up to 10% for difficult cleavages.[7]

  • The deprotection can be monitored spectrophotometrically by the release of a chromophore.[4]

  • Repeat the treatment until the cleavage is complete.

  • Wash the resin extensively with DMF.

Orthogonal Protection Strategies in SPPS

The choice of protecting groups for the α- and γ-amino functions of D-Dab defines the overall synthetic strategy. The following diagrams illustrate common orthogonal protection schemes.

Orthogonal_Protection_Fmoc_SPPS cluster_synthesis Peptide Elongation cluster_modification Selective γ-Amine Deprotection Resin Solid Support Dab Nα-Fmoc-Nγ-PG-D-Dab Resin->Dab 1. Coupling Peptide Growing Peptide Chain Dab->Peptide 2. Nα-Fmoc Deprotection (Piperidine) Peptide->Peptide 3. Coupling Cycles Cleavage Final Product Peptide->Cleavage TFA Cleavage Modified_Peptide γ-Amine Deprotected Peptide Peptide->Modified_Peptide e.g., Pd(0) for Alloc or Hydrazine for ivDde Modified_Peptide->Cleavage TFA Cleavage

Orthogonal protection strategy in Fmoc-based SPPS.

This workflow illustrates the standard elongation of the peptide chain with the γ-protecting group (PG) intact. Selective deprotection of the γ-amine can be performed on-resin for further modification, followed by the final cleavage from the solid support.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable protecting group can be visualized as a logical flow, considering the desired synthetic outcome.

PG_Selection_Logic cluster_strategy Synthetic Strategy cluster_pg_choice Protecting Group Choice cluster_cleavage Cleavage Conditions Start Start: Need to protect D-Dab γ-amine OnResin_Mod On-resin side-chain modification required? Start->OnResin_Mod Final_Product Direct synthesis of linear peptide Start->Final_Product Orthogonal_PG Choose Orthogonal PG: Alloc, ivDde, Ns OnResin_Mod->Orthogonal_PG Yes Standard_PG Choose Standard PG: Boc Final_Product->Standard_PG Selective_Cleavage Selective Cleavage: - Pd(0) for Alloc - Hydrazine for ivDde - Thiol/Base for Ns Orthogonal_PG->Selective_Cleavage Final_Cleavage Final Cleavage: TFA Standard_PG->Final_Cleavage Selective_Cleavage->Final_Cleavage Followed by

Decision tree for selecting a D-Dab γ-protecting group.

This diagram outlines the logical steps in choosing a protecting group based on the synthetic goal, whether it involves on-resin modification or the direct synthesis of the final peptide.

Conclusion

The choice of a protecting group for the γ-amino function of D-Dab is a critical decision in peptide synthesis. The Boc group offers a straightforward approach for linear peptides synthesized via Fmoc-SPPS, where the side-chain protection is removed during the final cleavage. For more complex syntheses involving on-resin modifications, such as cyclization or branching, the use of orthogonal protecting groups like Alloc, ivDde, or Ns is essential. The Alloc group provides the advantage of mild, neutral cleavage conditions, while the Ns group offers high stability and clean deprotection. The ivDde group is a viable option, although its cleavage can sometimes be slow. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and optimize their synthetic strategies for peptides containing D-Dab.

References

Validating Peptides with Fmoc-D-Dab-OH: A Comparative Guide to Ensuring Sequence and Structural Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab) is a critical strategy for enhancing the therapeutic potential of peptides. The use of its Fmoc-protected form, Fmoc-D-Dab-OH, in solid-phase peptide synthesis (SPPS) allows for the creation of peptides with increased stability against enzymatic degradation. However, the successful synthesis and ultimate utility of these modified peptides hinge on rigorous validation of their primary sequence and three-dimensional structure. This guide provides a comparative overview of the essential analytical techniques for this validation process, complete with experimental protocols and data interpretation insights.

The inclusion of D-amino acids can significantly improve a peptide's pharmacokinetic properties by making it resistant to proteases that typically recognize L-amino acids.[1][2] This enhanced stability is particularly valuable in the development of antimicrobial peptides (AMPs) and other therapeutic peptides intended for in vivo applications.[1][3] this compound, with its protected gamma-amino group, is a key building block for introducing a D-isomer with a functional side chain, which can be used for further modifications or to modulate the peptide's overall charge and structure.

Comparative Analysis of Validation Techniques

A multi-pronged approach is essential for the comprehensive validation of a peptide containing a non-proteinogenic amino acid like D-Dab. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this process, each providing unique and complementary information.

Technique Principle Information Provided Key Advantages Key Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity of the crude and purified peptide; retention time is indicative of successful synthesis.Excellent for assessing overall purity and for purification. The sample can be collected post-analysis.Does not directly confirm molecular weight or sequence. Retention time can be influenced by factors other than the primary sequence.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the peptide, providing strong evidence of successful incorporation of all amino acids, including D-Dab. Tandem MS (MS/MS) provides sequence information through fragmentation analysis.Highly sensitive and provides definitive confirmation of molecular weight. MS/MS can pinpoint the location of modifications.Can be destructive. Fragmentation patterns can be complex for non-standard residues. Does not provide information on secondary or tertiary structure.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by chromatographic separation and quantification.Confirms the amino acid composition and their relative ratios. Can be adapted to quantify enantiomeric purity (D/L ratio).Provides accurate quantitative data on amino acid composition. Considered a gold standard for peptide quantification.Destructive. Does not provide sequence information. Standard hydrolysis conditions can destroy some amino acids (e.g., Tryptophan).
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides information on the three-dimensional structure of the peptide in solution, including secondary structure elements and the conformation around the D-Dab residue. Can confirm the presence and location of the D-amino acid.Non-destructive. Provides unparalleled detail on the 3D structure and dynamics of the peptide in a near-native environment.Requires larger amounts of pure sample. Data acquisition and analysis can be complex and time-consuming, especially for larger peptides.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible validation data. Below are generalized protocols for the key analytical techniques.

General Solid-Phase Peptide Synthesis (SPPS) Workflow for Peptides Containing this compound

The synthesis of peptides incorporating D-amino acids follows the standard Fmoc-SPPS cycle.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Validation Validation (MS, AAA, NMR) Purification->Validation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including this compound) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow the reaction to proceed for 1-2 hours.[5]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using preparative RP-HPLC.[6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of the synthesized peptide.

Protocol:

  • Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over a set time (e.g., 30 minutes) is a good starting point and can be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (for aromatic residues).[7]

  • Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

MS provides definitive confirmation of the peptide's molecular weight.

MS_Workflow Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Ionization Ionization (e.g., ESI or MALDI) Sample_Prep->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 Fragmentation Fragmentation (e.g., CID) MS1->Fragmentation Tandem MS Data_Analysis Data Analysis (Sequence Confirmation) MS1->Data_Analysis Molecular Weight MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 MS2->Data_Analysis

Caption: General workflow for peptide analysis by tandem mass spectrometry.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Data Acquisition:

    • Ionization Source: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Mass Analyzer: Time-of-flight (TOF), Orbitrap, or quadrupole.

    • Acquire a full MS spectrum to determine the molecular weight of the intact peptide.

    • For sequence confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[8]

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The fragmentation of peptides typically occurs at the peptide bonds, producing b- and y-type ions.[9]

Amino Acid Analysis (AAA)

AAA is used to verify the amino acid composition of the peptide.

Protocol:

  • Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl in D₂O to assess racemization during hydrolysis).[10]

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[5]

  • Derivatization: Derivatize the free amino acids with a reagent such as o-phthalaldehyde (OPA) to make them detectable.[3]

  • Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC.[11]

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The relative ratios of the amino acids should match the theoretical composition of the target peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the highly purified peptide (typically >95%) in an appropriate buffer, often in D₂O to minimize the water signal.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).[12]

    • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

  • Data Analysis and Structure Calculation:

    • Assign the resonances to specific protons in the peptide sequence.

    • Use the distance constraints from the NOESY spectra to calculate a family of 3D structures consistent with the experimental data.

    • Validate the quality of the calculated structures.

Comparison with Alternatives

The choice of protecting group for the D-Dab side chain can impact the synthesis and purification process. While Fmoc-D-Dab(Boc)-OH is widely used, other derivatives exist.

Derivative Side-Chain Protecting Group Cleavage Condition Advantages Disadvantages
Fmoc-D-Dab(Boc)-OH tert-Butyloxycarbonyl (Boc)Acid-labile (e.g., TFA)Standard, compatible with most Fmoc-SPPS protocols. Cleaved simultaneously with resin cleavage.Does not allow for selective side-chain modification on-resin.
Fmoc-D-Dab(Mtt)-OH 4-Methyltrityl (Mtt)Highly acid-labile (e.g., 1% TFA in DCM)Allows for orthogonal deprotection of the side chain on-resin for cyclization or branching.Can undergo lactamization, leading to poor coupling efficiency. May have some lability during repeated Fmoc deprotection cycles.
Fmoc-D-Dab(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)HydrazineOrthogonal to both acid- and base-labile groups, enabling complex synthetic strategies.Requires an additional deprotection step with hydrazine, which can be harsh.

Signaling Pathways and Applications

The incorporation of D-Dab into peptides is a strategy often employed to enhance their therapeutic potential, particularly for antimicrobial peptides (AMPs). These peptides typically act by disrupting the bacterial cell membrane.

AMP_Mechanism cluster_Peptide D-Dab Containing AMP cluster_Membrane Bacterial Membrane AMP Cationic Peptide (with D-Dab) Interaction Electrostatic Interaction AMP->Interaction Membrane Negatively Charged Phospholipid Bilayer Membrane->Interaction Disruption Membrane Disruption (Pore Formation / Destabilization) Interaction->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Generalized mechanism of action for antimicrobial peptides (AMPs).

The positively charged side chain of D-Dab at physiological pH enhances the electrostatic attraction of the peptide to the negatively charged bacterial membrane. This interaction facilitates membrane disruption, leading to leakage of cellular contents and ultimately, bacterial cell death. The resistance to proteolysis conferred by the D-amino acid ensures that the peptide can exert its effect for a longer duration in a biological environment.[2]

References

Assessing the Impact of Fmoc-D-Dab-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, enhancing stability, and optimizing biological activity. Among these, Fmoc-D-Dab-OH, a protected form of D-2,4-diaminobutyric acid, offers unique structural features that can significantly influence peptide folding. This guide provides an objective comparison of the impact of this compound on peptide conformation relative to its L-enantiomer and other D-amino acid alternatives, supported by illustrative experimental data and detailed protocols.

Introduction to this compound and its Conformational Influence

This compound is a chiral amino acid derivative where the D-configuration at the alpha-carbon introduces a significant steric alteration to the peptide backbone compared to its natural L-counterpart. This "mirror-image" stereochemistry can disrupt or stabilize secondary structures such as α-helices and β-sheets, depending on the position and context of the substitution. The primary amine on the side chain also provides a site for potential modifications or cyclization, further influencing the peptide's three-dimensional structure.

The inclusion of D-amino acids is a well-established method to increase resistance to proteolytic degradation. Peptides containing D-amino acids often exhibit longer half-lives in biological systems.[1][2] The conformational changes induced by D-amino acids can also lead to altered binding affinities for biological targets.[3]

Performance Comparison with Alternatives

To illustrate the conformational impact of this compound, we present a comparative analysis with its L-isomer (Fmoc-L-Dab-OH) and another D-amino acid, Fmoc-D-Ala-OH, within a model peptide sequence: Ac-Ala-X-Ala-Tyr-NH₂, where X represents the amino acid being investigated.

Table 1: Comparative Circular Dichroism (CD) Spectroscopy Data
Amino Acid (X)Secondary Structure Content in 10 mM Phosphate Buffer (pH 7.4)
Fmoc-L-Dab-OH α-Helix: 15%β-Sheet: 35%Random Coil: 50%
This compound α-Helix: 5%β-Sheet: 20%Turn/Disordered: 75%
Fmoc-D-Ala-OH α-Helix: 8%β-Sheet: 25%Turn/Disordered: 67%

Note: The data presented in this table is illustrative and intended for comparative purposes.

The CD spectroscopy data suggests that the introduction of a D-amino acid disrupts the formation of ordered secondary structures like α-helices and β-sheets, leading to a more disordered or turn-like conformation. The effect is more pronounced with the bulkier side chain of D-Dab compared to D-Ala.

Table 2: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data - Key ¹H Chemical Shifts (δ) in ppm
Amino Acid (X)Peptide SequenceSolventN-Hα-Hβ-H
L-Dab Ac-Ala-L-Dab -Ala-Tyr-NH₂H₂O/D₂O (9:1)8.354.302.10, 1.95
D-Dab Ac-Ala-D-Dab -Ala-Tyr-NH₂H₂O/D₂O (9:1)8.554.502.30, 2.15
D-Ala Ac-Ala-D-Ala -Ala-Tyr-NH₂H₂O/D₂O (9:1)8.484.451.40

Note: The data presented in this table is illustrative and intended for comparative purposes.

The downfield shift of the N-H and α-H protons of the D-amino acid residues in the NMR spectra indicates a change in the local electronic environment and suggests a different backbone conformation compared to the L-Dab containing peptide. These shifts can be indicative of altered hydrogen bonding patterns and dihedral angles.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of the model peptides.

Workflow for Peptide Synthesis:

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Fmoc-Tyr(tBu)-OH Coupling (HBTU/DIPEA in DMF) Deprotection1->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-Ala-OH Coupling Deprotection2->Coupling2 Wash2 DMF Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 CouplingX Fmoc-X-OH Coupling (X = L-Dab, D-Dab, or D-Ala) Deprotection3->CouplingX Wash3 DMF Wash CouplingX->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Fmoc-Ala-OH Coupling Deprotection4->Coupling4 Wash4 DMF Wash Coupling4->Wash4 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash4->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H₂O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Purified Peptide Purification->Peptide SamplePrep Prepare Peptide Solution (0.1 mg/mL in 10 mM Phosphate Buffer) SampleScan Scan Peptide Sample (190-260 nm) SamplePrep->SampleScan BlankPrep Prepare Buffer Blank BlankScan Scan Buffer Blank (190-260 nm) BlankPrep->BlankScan InstrumentSetup Instrument Setup (Jasco J-815 Spectropolarimeter) InstrumentSetup->BlankScan InstrumentSetup->SampleScan DataProcessing Data Processing (Blank Subtraction, Conversion to MRE) BlankScan->DataProcessing SampleScan->DataProcessing Analysis Secondary Structure Analysis DataProcessing->Analysis SamplePrep Prepare Peptide Sample (1-2 mg in 0.5 mL H₂O/D₂O) DataAcquisition Acquire 1D ¹H NMR Spectrum (600 MHz Spectrometer) SamplePrep->DataAcquisition DataProcessing Process Data (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing ResonanceAssignment Assign Proton Resonances DataProcessing->ResonanceAssignment ChemShiftAnalysis Analyze Chemical Shift Differences (Δδ) ResonanceAssignment->ChemShiftAnalysis Conclusion Infer Conformational Changes ChemShiftAnalysis->Conclusion

References

A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Dab-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) is a critical step in peptide synthesis and pharmaceutical manufacturing. The presence of the corresponding L-enantiomer as an impurity can significantly impact the biological activity, efficacy, and safety of the final peptide product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high precision, sensitivity, and reproducibility.

This guide provides an objective comparison of various chiral HPLC methods for the enantiomeric separation of Fmoc-protected amino acids, with a focus on providing a practical framework for the analysis of this compound. The information is supported by experimental data from analogous Fmoc-amino acids to aid in method selection and development.

Comparative Performance of Chiral Stationary Phases

The success of chiral separation by HPLC is primarily dependent on the use of Chiral Stationary Phases (CSPs). Several classes of CSPs have demonstrated effectiveness in resolving the enantiomers of Fmoc-protected amino acids. The choice of CSP, in conjunction with the mobile phase composition, significantly impacts the resolution, selectivity, and analysis time. Below is a summary of the performance of different types of CSPs for the separation of Fmoc-amino acid enantiomers. While specific data for this compound is limited in publicly available literature, the data for other Fmoc-amino acids provides a strong indication of the expected performance.

Chiral Stationary Phase (CSP) TypeCSP NameMobile PhaseAnalyteResolution (Rs)Selectivity (α)Reference
Polysaccharide-basedLux Cellulose-1 (5 µm)Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)Fmoc-Val-OH3.901.37[1]
Polysaccharide-basedCHIRALPAK ICVaries (optimized for specific amino acids)Natural Nα-Fmoc amino acids2.2 - 12.51.18 - 2.88[2]
Quinine-basedQN-AX™Methanol / Acetonitrile / Acetic Acid / Triethylamine19 Nα-Fmoc proteinogenic amino acids> 5.0 (for most)1.05 - 2.06[3]
Quinine-basedZWIX(+)™Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FAFmoc-Val-OH1.60 (k₁)1.18[1]
Macrocyclic Glycopeptide-basedCHIROBIOTIC TReversed-phase or Polar OrganicFmoc-amino acidsBaseline resolution achievable>1.5[4][5]
Macrocyclic Glycopeptide-basedCHIROBIOTIC RReversed-phase or Polar OrganicFmoc-amino acidsBaseline resolution achievable>1.5[4][5]

Note: The data presented is for various Fmoc-amino acids and serves as a guide for method development for this compound. Resolution (Rs) > 1.5 is generally considered baseline separation.

Experimental Workflow for Chiral Purity Analysis

The development and execution of a chiral HPLC method for determining enantiomeric purity follows a systematic process. This workflow ensures that the method is robust, reproducible, and fit for its intended purpose.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound sample and standard in mobile phase or a suitable solvent equilibration Equilibrate chiral column with mobile phase prep->equilibration injection Inject racemic standard and sample solution equilibration->injection separation Isocratic or gradient elution injection->separation detection UV Detection (e.g., 265 nm) separation->detection integration Integrate peak areas of D- and L-enantiomers detection->integration calculation Calculate enantiomeric purity (% ee) integration->calculation report Generate analysis report calculation->report

General workflow for chiral HPLC analysis.

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are two representative experimental protocols for the chiral analysis of this compound using different types of CSPs.

Method 1: Polysaccharide-Based CSP (e.g., Lux Cellulose-1)

This method is based on a widely successful class of CSPs for the separation of Fmoc-amino acids under reversed-phase conditions.

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent.[4]

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The ratio may need to be optimized, starting with a 60:40 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: Ambient (e.g., 25 °C).[4]

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Prepare a solution of the racemic Fmoc-DL-Dab-OH standard at the same concentration to identify the elution order of the enantiomers.

Method 2: Quinine-Based CSP (e.g., QN-AX™)

Quinine-based anion-exchange type CSPs have shown excellent performance for the separation of N-protected amino acids.

  • Column: QN-AX™ (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, Acetic Acid (AA), and Triethylamine (TEA). A starting condition could be Methanol/Acetonitrile (50/50, v/v) containing 25 mM AA and 12.5 mM TEA. The concentrations of the acid and base are critical for optimizing retention and selectivity.[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample and racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Alternative Analytical Techniques

While chiral HPLC is the most common and powerful technique for determining the enantiomeric purity of Fmoc-amino acids, other methods can also be employed.

  • Chiral Gas Chromatography (GC): This method requires derivatization of the amino acid to make it volatile. After removal of the Fmoc protecting group, the amino acid can be esterified and acylated for analysis on a chiral GC column.[6]

  • Indirect HPLC Method using Chiral Derivatizing Agents (CDAs): In this approach, the Fmoc-amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.[7]

  • Supercritical Fluid Chromatography (SFC): SFC using chiral stationary phases is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.[8]

Conclusion

The chiral purity of this compound is a critical quality attribute that must be carefully controlled and monitored. Chiral HPLC, particularly with polysaccharide-based and quinine-based chiral stationary phases, offers robust and reliable methods for this analysis. The provided experimental protocols and comparative data serve as a valuable starting point for researchers to develop and implement a suitable analytical method. For comprehensive quality control, it is often beneficial to use a combination of analytical techniques to confirm the purity profile of these essential building blocks in peptide synthesis.

References

A Comparative Guide to Coupling Reagents for Fmoc-D-Dab-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) is a key building block in this arena, often used to introduce a site for side-chain modification or to create constrained peptide architectures. However, the use of this compound, particularly its side-chain protected form Fmoc-D-Dab(Mtt)-OH, is fraught with challenges, most notably a propensity for rapid intramolecular cyclization to form a lactam. This side reaction severely hampers coupling efficiency in solid-phase peptide synthesis (SPPS), leading to low yields and truncated peptide sequences.

This guide provides an objective comparison of the performance of various coupling reagents for the incorporation of this compound, with a focus on strategies to mitigate lactam formation. The information presented is supported by available experimental data to aid in the selection of an optimal synthetic protocol.

The Challenge: Lactamization of this compound

During the activation of the carboxylic acid of this compound by a coupling reagent, the side-chain amine can act as an intramolecular nucleophile, attacking the activated carboxyl group to form a stable six-membered ring lactam. This intramolecular reaction is often kinetically favored over the desired intermolecular coupling to the N-terminus of the growing peptide chain, especially with standard pre-activation times.

Lactamization_Mechanism Fmoc_D_Dab This compound Activated_Ester Activated Ester Intermediate Fmoc_D_Dab->Activated_Ester Coupling Reagent + Base Lactam γ-Lactam Side-Product Activated_Ester->Lactam Intramolecular Cyclization (Fast) Peptide_Coupling Desired Peptide Coupling Activated_Ester->Peptide_Coupling Intermolecular Coupling (Slow)

Caption: Intramolecular lactamization of this compound.

Performance Comparison of Coupling Reagents

Direct quantitative comparisons of coupling reagents for this compound are limited in the literature, primarily because most standard reagents lead to poor outcomes due to the aforementioned lactamization. The following table summarizes the general performance of common coupling reagents based on published observations.[1][2][3]

Coupling Reagent ClassRepresentative ReagentsTypical Outcome with this compoundKey Considerations
Phosphonium Salts PyBOP, PyAOPPredominantly lactam formation, low to no coupling.The high reactivity of these reagents can favor the rapid intramolecular cyclization.
Aminium/Uronium Salts HATU, HBTU, HCTUPredominantly lactam formation, low to no coupling.Similar to phosphonium salts, their high reactivity and the common use of a pre-activation step promote lactam formation.[1][3]
Carbodiimides DIC/HOBt, DIC/OxymaLow coupling efficiency, significant lactam formation.While generally less reactive, the conditions can still be sufficient to induce cyclization.
Mixed Anhydrides DEPBTHigh coupling efficiency (with modified protocol).Shows remarkable resistance to racemization and is the reagent of choice for overcoming the lactamization of this compound.[1][2][3]

Recommended Experimental Protocol: DEPBT Coupling

The most successful reported method for incorporating Fmoc-D-Dab(Mtt)-OH involves the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in a multi-time, preincubation-free protocol.[1][2][3] This approach minimizes the time the amino acid spends in its activated state before being exposed to the resin-bound amine, thereby favoring the intermolecular coupling reaction.

Materials and Reagents
  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Dab(Mtt)-OH (3 equivalents relative to resin loading)

  • DEPBT (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Coupling (No Pre-activation): a. In a reaction vessel containing the deprotected peptide-resin, add a solution of Fmoc-D-Dab(Mtt)-OH in DMF. b. Immediately add a solution of DEPBT in DMF. c. Finally, add DIPEA to the reaction mixture. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: a. Perform a Kaiser test to check for the presence of free primary amines. b. If the Kaiser test is positive, indicating incomplete coupling, drain the reaction solution, wash the resin with DMF (3 times), and repeat the coupling procedure (Step 2). This is the "multi-time" aspect of the protocol. c. If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Next Cycle: Proceed with the Fmoc deprotection for the next amino acid coupling.

Experimental Workflow

The following diagram illustrates the general workflow for a single amino acid coupling cycle in solid-phase peptide synthesis (SPPS), highlighting the critical coupling step where the choice of reagent for this compound is paramount.

SPPS_Workflow Start Start of Cycle: Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + DEPBT + DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Repeat Coupling) End End of Cycle: Elongated Peptide Kaiser_Test->End Negative

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Conclusion

The successful incorporation of this compound into synthetic peptides is a significant challenge due to its high propensity for lactam formation. Standard coupling reagents such as HATU, HBTU, and PyBOP are generally ineffective, leading to low yields and truncated sequences. The recommended approach is the use of the phosphonium-based reagent DEPBT in a preincubation-free, multi-time coupling protocol. This method minimizes the opportunity for intramolecular cyclization and allows for the efficient incorporation of this valuable non-standard amino acid. For researchers working with this compound, careful selection of the coupling strategy is paramount to the success of the peptide synthesis.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-D-Dab-OH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-D-Dab-OH (N-α-Fmoc-N-β-Boc-D-α,β-diaminobutyric acid) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Profile

Key Hazard Information:

Hazard CategoryDescriptionRecommended Precautions
Physical Hazards Combustible solid.Keep away from heat and sources of ignition.[2]
Health Hazards May be harmful if inhaled or swallowed. May cause eye and respiratory tract irritation.[2]Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE).
Environmental Hazards No specific ecotoxicity data is available, but it should not be released into the environment.[2]Dispose of as hazardous chemical waste; do not discard down the drain or in regular trash.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Chemically resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder form.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Experimental Protocol for Waste Segregation and Disposal:

  • Initial Classification: Treat all waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and spill cleanup materials, as hazardous chemical waste.[5]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and other solid materials in a designated, compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designed for liquid chemical waste.[5]

    • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Specifically, store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]

  • Container Selection and Labeling:

    • Choose containers that are chemically compatible with the waste and are in good condition with secure, screw-type lids.[3][5]

    • As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents.[3][6] The label must also include the accumulation start date, the principal investigator's name, and the laboratory location.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container at or near the point of generation in a designated SAA.[6]

    • The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[3][6]

    • Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[3]

  • Arranging for Disposal:

    • Once the waste container is full, or has been in the SAA for up to one year (for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • Do not exceed the storage limits of 55 gallons of hazardous waste in your SAA.[5]

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

start Start: this compound Waste Generated classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste by Type (Solid vs. Liquid) classify->segregate solid_waste Solid Waste (Powder, Contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid containerize_solid Place in Labeled, Compatible Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Compatible Liquid Waste Container liquid_waste->containerize_liquid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment containerize_solid->store_saa containerize_liquid->store_saa inspect Weekly Inspection of SAA for Leaks and Label Integrity store_saa->inspect full_or_time Container Full or Nearing Time Limit? inspect->full_or_time full_or_time->inspect No ehs_pickup Contact EHS for Waste Pickup full_or_time->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Fmoc-D-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Dab-OH

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid). Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks when handling this compound in both solid and solution forms. The minimum PPE for any laboratory work with chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3]

Handling Solid this compound:

The primary risks associated with the solid, powdered form are inhalation and skin/eye contact.[2]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne particles.[2]
Hand Protection Disposable nitrile gloves.Provides protection against incidental skin contact.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended to prevent the inhalation of fine powder, especially when handling larger quantities or when dust generation is possible.[1][2]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[2]

Handling this compound in Solution:

When dissolved in solvents such as N,N-dimethylformamide (DMF) for peptide synthesis, additional hazards are introduced by the solvents and other reagents like piperidine or trifluoroacetic acid (TFA).[2]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.Offers a complete seal around the eyes to protect from splashes of hazardous liquids.[2]
Face Protection Face shield (in addition to goggles).Recommended when working with larger volumes or when there is a significant splash hazard.[2]
Hand Protection Disposable nitrile gloves (consider double gloving).Protects against splashes of chemicals. For prolonged contact, heavy-duty gloves may be necessary.[2]
Body Protection Standard laboratory coat.Protects skin and clothing from chemical splashes.[2]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Weighing (Solid Form):

    • Before handling, thoroughly read and understand the available safety information for similar compounds.[2]

    • Don all required PPE for handling solids.[2]

    • Conduct the weighing of powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2]

    • Use appropriate tools, such as a spatula, to handle the solid and avoid creating dust.[1][2]

    • In case of a spill, wear appropriate PPE, carefully sweep the solid material into a designated hazardous waste container, and wipe the area with a damp cloth. The cloth and any other cleaning materials must also be disposed of as hazardous waste.[1]

  • Dissolution and Reaction (Solution Form):

    • Transition to the PPE required for handling solutions.[2]

    • Perform all manipulations involving solvents and reagents in a chemical fume hood.[2]

Disposal Plan

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical in regular laboratory trash or down the drain.[1][4]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed, and compatible container. The original container is ideal if available.[1]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][5]

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[4]

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.[1]

    • Keep this compound waste separate from other chemical waste to prevent unintended reactions.[4]

  • Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, are considered contaminated and must be disposed of as hazardous waste.[1]

    • Collect all contaminated solid waste in a designated and labeled hazardous waste bag or container.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[1]

    • Provide them with all necessary information about the waste.[1]

Experimental Workflow

prep Preparation & Risk Assessment ppe_solid Don PPE for Solid Handling prep->ppe_solid weigh Weigh Solid in Ventilated Enclosure ppe_solid->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve ppe_solution Don PPE for Solution Handling weigh->ppe_solution reaction Perform Reaction in Fume Hood dissolve->reaction ppe_solution->dissolve waste_collection Collect Waste (Solid & Liquid) reaction->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose via Certified Vendor decontamination->disposal

Caption: Workflow for safely handling this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Dab-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Dab-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。